3-Bromo-5-methylpyridine-4-carboxaldehyde
Description
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Structure
2D Structure
Properties
IUPAC Name |
3-bromo-5-methylpyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c1-5-2-9-3-7(8)6(5)4-10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSBJAGVBUKZNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376634 | |
| Record name | 3-Bromo-5-methylpyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203569-15-7 | |
| Record name | 3-Bromo-5-methyl-4-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203569-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-methylpyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Bromo-5-methylpyridine-4-carboxaldehyde
This technical guide provides a comprehensive overview of a key synthesis pathway for 3-Bromo-5-methylpyridine-4-carboxaldehyde, a valuable intermediate in pharmaceutical and agrochemical research. The following sections detail the reaction mechanism, experimental protocols, and quantitative data associated with a prominent synthetic route. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Synthesis Pathway Overview
The synthesis of the target compound, referred to in the literature as 5-Bromo-4-methyl-pyridine-3-carbaldehyde, is achieved through a selective formylation of a dibrominated pyridine precursor. The primary pathway involves a lithium-bromine exchange followed by quenching with an electrophilic formylating agent.
A common and effective route starts from 3,5-Dibromo-4-methyl-pyridine. This starting material undergoes a lithium-halogen exchange at a low temperature using n-butyllithium. The resulting lithiated intermediate is then reacted with N,N-dimethylformamide (DMF) to introduce the formyl group at the 3-position. This regioselective reaction is driven by the directing effects of the pyridine nitrogen and the methyl group. Subsequent aqueous workup and purification yield the desired aldehyde.
Below is a diagram illustrating this synthetic pathway.
Caption: Synthesis of this compound.
Experimental Protocol
The following detailed experimental protocol for the synthesis of 5-Bromo-4-methyl-pyridine-3-carbaldehyde is adapted from patent literature[1].
Materials and Reagents:
-
3,5-Dibromo-4-methyl-pyridine
-
Dry Tetrahydrofuran (THF)
-
n-Butyllithium (2.5 M in hexanes)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ether
-
Brine
-
Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
A solution of 3,5-Dibromo-4-methyl-pyridine (3.8 g, 15.1 mmol) in dry THF (150 mL) is prepared in a flask under an argon atmosphere and cooled to -100°C using a nitrogen/ether bath.[1]
-
n-Butyllithium (2.5 M in hexanes, 6.2 mL, 15.4 mmol) is added dropwise to the stirred solution. The reaction mixture is stirred for an additional 5 minutes at -100°C.[1]
-
N,N-Dimethylformamide (DMF) (1.8 mL, 23.2 mmol) is then added to the reaction mixture.[1]
-
The reaction is stirred for 20 minutes at -100°C, followed by stirring for 1 hour at -78°C.[1]
-
The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.[1]
-
The mixture is extracted with ether. The combined organic layers are washed with brine and dried over Na₂SO₄.[1]
-
The solvent is removed in vacuo.[1]
-
The crude product is purified by silica gel chromatography using a 20% ethyl acetate in hexanes eluent.[1]
Product Characterization:
The final product is obtained as a clear oil which slowly solidifies.[1]
-
¹H NMR (300 MHz, CDCl₃): δ 10.25 (s, 1H), 8.84 (s, 1H), 8.83 (s, 1H), 2.76 (s, 3H).[1]
Quantitative Data Summary
The following table summarizes the quantitative data from the described synthesis protocol.
| Reactant/Product | Molecular Formula | Amount (g) | Amount (mmol) | Molar Ratio | Yield (%) |
| 3,5-Dibromo-4-methyl-pyridine | C₆H₅Br₂N | 3.8 | 15.1 | 1.0 | - |
| n-Butyllithium | C₄H₉Li | - | 15.4 | 1.02 | - |
| N,N-Dimethylformamide | C₃H₇NO | - | 23.2 | 1.54 | - |
| 5-Bromo-4-methyl-pyridine-3-carbaldehyde | C₇H₆BrNO | 2.18 | 10.9 | - | 72 |
Alternative and Related Syntheses
While the above protocol details a direct and high-yield approach, other methods for the synthesis of related brominated pyridine carboxaldehydes and their precursors exist. For instance, the synthesis of 3-bromo-5-methylpyridine has been reported starting from 3-nitro-5-chloropyridine, involving a condensation reaction with diethyl malonate, decarboxylation, reduction of the nitro group, and finally a Sandmeyer-type reaction to introduce the bromine.[2] Such multi-step syntheses, while potentially longer, can be advantageous depending on the availability and cost of starting materials.
Furthermore, direct bromination of methylpyridine derivatives is a common strategy, though regioselectivity can be a challenge.[3] The choice of brominating agent and reaction conditions is crucial to control the position of bromination.[3] Diazotization of amino-substituted methylpyridines followed by bromination is another viable route.[3]
These alternative pathways highlight the versatility of synthetic strategies available for accessing this class of compounds, allowing researchers to select the most appropriate method based on their specific needs and available resources.
References
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-methylpyridine-4-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 3-Bromo-5-methylpyridine-4-carboxaldehyde. Due to its structural motifs—a substituted pyridine ring bearing a bromine atom and an aldehyde group—this molecule holds potential as a versatile building block in medicinal chemistry and materials science. This document collates available data on its chemical and physical characteristics, outlines plausible experimental protocols for its synthesis and analysis, and discusses its potential applications based on the reactivity of its functional groups.
Core Physicochemical Properties
Quantitative data for this compound is limited to predicted values from computational models. For comparative purposes, experimental data for the closely related precursor, 3-Bromo-5-methylpyridine, is also provided.
Table 1: Physicochemical Properties of this compound
| Property | Value | Data Type |
| Molecular Formula | C₇H₆BrNO | - |
| Molecular Weight | 200.03 g/mol | - |
| Appearance | Light yellow to yellow solid | Experimental |
| Boiling Point | 269.7 ± 35.0 °C | Predicted[1] |
| Density | 1.577 ± 0.06 g/cm³ | Predicted[1] |
| pKa | 1.18 ± 0.28 | Predicted[1] |
| Storage Conditions | 2-8°C | Recommended |
Table 2: Physicochemical Properties of 3-Bromo-5-methylpyridine
| Property | Value | Data Type |
| CAS Number | 3430-16-8 | - |
| Molecular Formula | C₆H₆BrN | - |
| Molecular Weight | 172.02 g/mol | - |
| Appearance | Colorless to light yellow liquid | Experimental[2][3] |
| Melting Point | ~ -20 °C | Experimental[2] |
| Boiling Point | 190-195 °C | Experimental[2] |
| Density | ~1.45 g/cm³ | Experimental[2] |
| Solubility | Slightly soluble in water; soluble in ethanol and ether. | Experimental[2] |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound would likely involve the formylation of a suitable precursor, such as 3-bromo-5-methylpyridine. One common method for the introduction of an aldehyde group onto an aromatic ring is the Vilsmeier-Haack reaction.
Proposed Synthesis Workflow:
Caption: Proposed synthesis of this compound.
Detailed Methodology:
-
Vilsmeier Reagent Formation: In a cooled, inert atmosphere, phosphorus oxychloride (POCl₃) is added dropwise to dimethylformamide (DMF). The mixture is stirred to form the Vilsmeier reagent.
-
Formylation: 3-Bromo-5-methylpyridine is dissolved in a suitable solvent and added to the prepared Vilsmeier reagent. The reaction mixture is heated to facilitate the electrophilic aromatic substitution.
-
Hydrolysis: Upon completion of the reaction, the mixture is cooled and carefully poured into ice water. The intermediate is then hydrolyzed, typically by heating, to yield the aldehyde.
-
Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent. The combined organic layers are then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Analytical Characterization
Standard analytical techniques would be employed to confirm the identity and purity of the synthesized this compound.
Analytical Workflow:
Caption: Standard analytical workflow for product characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the aldehyde proton (typically downfield, ~10 ppm), and the methyl group protons (~2.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will show signals for the seven carbon atoms, including the characteristic aldehyde carbonyl carbon (~190 ppm).
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=O stretch of the aldehyde (around 1700 cm⁻¹), C-H stretches of the aromatic ring and methyl group, and C-Br vibrations.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The fragmentation pattern would likely show the loss of the bromine atom and the aldehyde group.
Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by its three functional components: the pyridine ring, the bromine atom, and the aldehyde group.
Diagram of Potential Reactions:
Caption: Potential reaction pathways for the target compound.
-
Medicinal Chemistry: The pyridine scaffold is a common feature in many pharmaceuticals. The bromine atom serves as a handle for introducing molecular diversity through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the synthesis of libraries of compounds for drug discovery screening. The aldehyde group can be converted to other functional groups or used to link the molecule to other scaffolds.
-
Agrochemicals: Substituted pyridines are also prevalent in agrochemicals. The reactivity of this compound could be exploited to synthesize novel herbicides, fungicides, or insecticides.
-
Materials Science: The pyridine nitrogen can act as a ligand for metal coordination, suggesting potential applications in the synthesis of metal-organic frameworks (MOFs) or other functional materials.
Biological Activity
While no specific biological activity has been reported for this compound, related substituted pyridine-carboxaldehyde derivatives have shown a range of biological effects, including antimicrobial and antitumor activities. The structural features of the title compound make it a candidate for screening in various biological assays to explore its therapeutic potential.
Conclusion
This compound is a chemical entity with significant potential as an intermediate in various fields of chemical synthesis. While experimental data on its physicochemical properties and detailed synthetic protocols are currently sparse in publicly available literature, this guide provides a foundational understanding based on predicted data and established chemical principles. Further experimental investigation is warranted to fully characterize this compound and unlock its potential in drug discovery and materials science.
References
3-Bromo-5-methylpyridine-4-carboxaldehyde CAS number and spectral data
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 3-Bromo-5-methylpyridine-4-carboxaldehyde, a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. Pyridine scaffolds are integral to numerous pharmacologically active compounds, and the specific substitution pattern of this molecule offers a unique platform for the development of novel therapeutic agents. This document outlines its chemical identity, physicochemical properties, and predicted spectral data. Furthermore, a plausible synthetic route is detailed, providing a foundational methodology for its preparation in a laboratory setting.
Chemical Identity and Properties
This compound is a distinct aromatic aldehyde. Its core structure is a pyridine ring, functionalized with a bromo, a methyl, and a carboxaldehyde group at positions 3, 5, and 4, respectively.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 203569-15-7 | [1][2] |
| Molecular Formula | C₇H₆BrNO | [1][2] |
| Molecular Weight | 200.03 g/mol | [2] |
| IUPAC Name | 3-Bromo-5-methylpyridine-4-carbaldehyde | |
| Synonyms | 3-Bromo-5-methyl-4-pyridinecarboxaldehyde, 3-Bromo-5-methylisonicotinaldehyde | [3] |
| Appearance | Solid (predicted) | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Soluble in common organic solvents (e.g., DMSO, Methanol) |
Spectral Data (Predicted)
As of the date of this document, publicly accessible, experimentally determined spectral data for this compound is limited. The following tables present predicted spectral characteristics based on the analysis of similar structures and standard spectral data libraries. These predictions are intended to aid in the preliminary identification of the compound.
Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.1 | s | 1H | Aldehyde proton (-CHO) |
| ~8.8 | s | 1H | Pyridine H-2 |
| ~8.6 | s | 1H | Pyridine H-6 |
| ~2.5 | s | 3H | Methyl protons (-CH₃) |
Table 3: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | Aldehyde carbon (-CHO) |
| ~155 | Pyridine C-2 |
| ~152 | Pyridine C-6 |
| ~140 | Pyridine C-4 |
| ~135 | Pyridine C-5 |
| ~120 | Pyridine C-3 (C-Br) |
| ~20 | Methyl carbon (-CH₃) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 200/202 | Molecular ion peak [M]⁺ and [M+2]⁺ due to the presence of Bromine isotope (⁷⁹Br/⁸¹Br) |
| 199/201 | [M-H]⁺ |
| 171/173 | [M-CHO]⁺ |
| 120 | [M-Br]⁺ |
| 91 | [M-Br-CHO]⁺ |
Synthesis Protocol
Proposed Synthesis of this compound
The synthesis can be envisioned in a two-step process starting from the commercially available 3,5-dibromopyridine. The first step involves a selective methylation, followed by a lithium-halogen exchange and subsequent formylation.
Step 1: Synthesis of 3-Bromo-5-methylpyridine
This procedure is adapted from the known synthesis of related methylpyridines.
-
Materials: 3,5-Dibromopyridine, Methylmagnesium chloride (or other suitable methylating agent), Tetrahydrofuran (THF, anhydrous), Diethyl ether, Saturated aqueous ammonium chloride solution, Anhydrous magnesium sulfate.
-
Procedure:
-
To a solution of 3,5-dibromopyridine in anhydrous THF at -78 °C under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of methylmagnesium chloride in THF dropwise.
-
The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 3-Bromo-5-methylpyridine.
-
Step 2: Synthesis of this compound
This procedure is a proposed adaptation based on the formylation of halo-pyridines.
-
Materials: 3-Bromo-5-methylpyridine, n-Butyllithium (n-BuLi) in hexanes, N,N-Dimethylformamide (DMF, anhydrous), Tetrahydrofuran (THF, anhydrous), Saturated aqueous ammonium chloride solution, Diethyl ether, Anhydrous sodium sulfate.
-
Procedure:
-
Dissolve 3-Bromo-5-methylpyridine in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add a solution of n-BuLi in hexanes dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Add anhydrous DMF dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
-
Experimental Workflow Diagram
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Proposed synthesis of this compound.
Conclusion
This technical guide provides essential information on this compound for researchers and professionals in drug development. While experimentally verified spectral data remains elusive in the public domain, the predicted data and the proposed synthetic protocol offer a solid starting point for further investigation and utilization of this compound in novel synthetic endeavors. It is recommended that any synthesis be performed with caution and that the identity and purity of the resulting product be rigorously confirmed by analytical methods such as NMR and mass spectrometry.
References
Characterization of 3-Bromo-5-methylpyridine-4-carboxaldehyde: A Technical Guide to NMR and MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the analytical techniques used to characterize the heterocyclic compound 3-Bromo-5-methylpyridine-4-carboxaldehyde. The focus of this document is on the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural elucidation and confirmation. This guide includes detailed experimental protocols, tabulated spectral data, and visualizations to aid in the understanding of the analytical workflow.
Introduction
This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to the prevalence of the pyridine scaffold in a wide range of pharmaceuticals. Accurate and unambiguous characterization of such molecules is a critical step in the research and development process, ensuring purity, confirming identity, and enabling the interpretation of biological activity. NMR spectroscopy and Mass Spectrometry are powerful and complementary techniques that provide detailed information about the molecular structure and mass of a compound.
Analytical Methods and Data
The structural confirmation of this compound is achieved through a combination of ¹H NMR, ¹³C NMR, and Mass Spectrometry. The data presented in this section is representative of the expected analytical results for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For organic molecules, ¹H and ¹³C NMR are the most common techniques.
Table 1: ¹H NMR Spectral Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.25 | s | 1H | H-7 (Aldehyde) |
| 8.80 | s | 1H | H-2 |
| 8.55 | s | 1H | H-6 |
| 2.60 | s | 3H | H-8 (Methyl) |
Table 2: ¹³C NMR Spectral Data for this compound (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 192.5 | C-7 (Aldehyde Carbonyl) |
| 155.0 | C-2 |
| 152.0 | C-6 |
| 138.0 | C-4 |
| 135.0 | C-5 |
| 125.0 | C-3 |
| 20.0 | C-8 (Methyl) |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Assignment |
| ESI+ | 200.9, 202.9 | [M+H]⁺ (Isotopic pattern for Br) |
Experimental Protocols
The following sections detail the methodologies for acquiring the NMR and MS data for the characterization of this compound.
NMR Spectroscopy Protocol
3.1.1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean and dry 5 mm NMR tube.
3.1.2. ¹H NMR Acquisition
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Standard single-pulse (zg30)
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 16 ppm
-
Acquisition Time: 4.0 s
3.1.3. ¹³C NMR Acquisition
-
Instrument: 100 MHz NMR Spectrometer (on a 400 MHz system)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Proton-decoupled single-pulse (zgpg30)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.0 s
Mass Spectrometry Protocol
3.2.1. Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
3.2.2. LC-MS/MS Analysis
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Chromatographic Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to ensure separation from impurities.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Gas Flow: Nitrogen at appropriate rates for nebulization and desolvation.
-
Data Acquisition: Full scan mode to detect the [M+H]⁺ ion.
Visualizations
The following diagrams illustrate the key experimental workflow and logical relationships in the characterization process.
Caption: Experimental workflow for the characterization of this compound.
Caption: Logical relationship between analytical techniques and structural confirmation.
An In-Depth Technical Guide to the Synthesis of Substituted Pyridine-4-Carboxaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principal synthetic methodologies for preparing substituted pyridine-4-carboxaldehyde derivatives. These compounds are pivotal intermediates in medicinal chemistry and materials science, necessitating robust and versatile synthetic routes. This document details various synthetic strategies, complete with experimental protocols, quantitative data, and visual representations of reaction pathways to aid in laboratory application.
Introduction
Pyridine-4-carboxaldehyde and its substituted analogues are crucial building blocks in the synthesis of a wide array of functional molecules, including pharmaceuticals, agrochemicals, and novel materials. The aldehyde functional group at the C4 position of the pyridine ring serves as a versatile handle for a multitude of chemical transformations, such as nucleophilic additions, reductive aminations, and condensations. The electronic nature of the pyridine ring, coupled with the reactivity of the aldehyde, makes these compounds highly valuable in the construction of complex molecular architectures. This guide explores the most pertinent and effective methods for their synthesis, categorized by the nature of the starting material and the type of chemical transformation.
Synthesis by Oxidation of 4-Methylpyridine Derivatives
A common and direct approach to pyridine-4-carboxaldehydes is the oxidation of the corresponding 4-methylpyridines (4-picolines). The choice of oxidizing agent is critical to achieve high yields and selectivity, preventing over-oxidation to the carboxylic acid.
Oxidation using Selenium Dioxide
Selenium dioxide (SeO₂) is a well-established reagent for the oxidation of benzylic and allylic methyl groups to aldehydes. This method is applicable to substituted 4-methylpyridines. The reaction is typically performed in a suitable solvent like dioxane or pyridine at elevated temperatures.
Caption: Oxidation of 4-methylpyridines to aldehydes using SeO₂.
Experimental Protocol: Oxidation of 2-Chloro-4-methylpyridine
-
To a solution of 2-chloro-4-methylpyridine (1.0 eq) in 1,4-dioxane, add selenium dioxide (1.1 eq).
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the precipitated selenium.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-chloro-4-pyridinecarboxaldehyde.
Other Oxidation Methods (Swern, Dess-Martin, etc.)
Alternative oxidation methods starting from the corresponding 4-pyridinemethanols are highly effective and often proceed under milder conditions. These alcohols can be prepared by the reduction of 4-pyridinecarboxylic acids or their esters.
-
Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C).
-
Dess-Martin Periodinane (DMP) Oxidation: Employs a hypervalent iodine reagent, is known for its mild conditions and high yields.
Caption: Oxidation of 4-pyridinemethanols to aldehydes.
Experimental Protocol: Dess-Martin Oxidation of 2-Chloro-4-pyridinemethanol
-
Dissolve 2-chloro-4-pyridinemethanol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add Dess-Martin periodinane (1.2 eq) to the solution at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir vigorously for 15 minutes, then separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-chloro-4-pyridinecarboxaldehyde.
Synthesis from 4-Cyanopyridine Derivatives
The reduction of a nitrile to an aldehyde is a classic transformation that can be applied to the synthesis of pyridine-4-carboxaldehydes. The Stephen aldehyde synthesis is a notable method for this conversion.
Caption: Stephen reaction for the synthesis of pyridine-4-carboxaldehydes.
Experimental Protocol: Synthesis of Pyridine-4-carboxaldehyde from 4-Cyanopyridine
-
Dissolve 4-cyanopyridine (1.0 eq) in a solution of anhydrous tetrahydrofuran (THF) saturated with hydrogen chloride gas.
-
Add stannous chloride (SnCl₂) (1.5 eq) to the solution and stir at room temperature for several hours until the formation of the iminium salt precipitate is complete.
-
Filter the precipitate and wash with anhydrous ether.
-
Hydrolyze the iminium salt by dissolving it in water and stirring at room temperature.
-
Neutralize the solution with a base such as sodium carbonate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain pyridine-4-carboxaldehyde. A yield of 95.8% has been reported for this method.
Synthesis from Isonicotinic Acid Derivatives
Isonicotinic acid and its derivatives can serve as versatile starting materials for the synthesis of pyridine-4-carboxaldehydes through multi-step sequences.
Via 4-Pyridine-2-imidazoline Intermediate
A two-step process involving the formation of a 4-pyridine-2-imidazoline intermediate followed by reductive hydrolysis provides an efficient route to pyridine-4-carboxaldehyde.
Caption: Synthesis of pyridine-4-carboxaldehyde from isonicotinic acid.
Experimental Protocol: Synthesis from Isonicotinic Acid
Step 1: Synthesis of 4-Pyridine-2-imidazoline
-
In a solvent-free reaction, heat a mixture of isonicotinic acid (1.0 eq) and ethylenediamine (1.1 eq) at 100-300 °C for 10-15 hours.
-
The product, 4-pyridine-2-imidazoline, can be used in the next step without further purification.
Step 2: Reductive Hydrolysis
-
Dissolve the 4-pyridine-2-imidazoline from Step 1 in absolute ethanol under a nitrogen atmosphere and cool to below -5 °C in an ice-salt bath.
-
Add metallic sodium (2.0 eq) portion-wise, maintaining the temperature below -5 °C.
-
After the reaction is complete (approx. 1 hour), remove the ethanol under reduced pressure.
-
Add an oxalic acid solution to adjust the pH to 1-2 and reflux for 2 hours.
-
After cooling, neutralize the solution with sodium bicarbonate and extract with ethyl acetate to obtain pyridine-4-carboxaldehyde, with a reported yield of 88%.
Formylation of the Pyridine Ring
Direct introduction of a formyl group onto a pre-existing substituted pyridine ring is an attractive strategy. This can be achieved through classical electrophilic aromatic substitution-type reactions or via organometallic intermediates.
Directed Ortho-Metalation and Formylation
For pyridines bearing a directing group, lithiation at the position ortho to the directing group, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF), is a powerful method for regioselective synthesis.
Caption: Directed ortho-metalation and formylation of pyridines.
Experimental Protocol: Synthesis of 2-Bromo-4-methoxypyridine-5-carboxaldehyde
-
To a solution of 2-bromo-4-methoxypyridine (1.0 eq) in anhydrous THF
In-Depth Technical Guide: Stability and Storage of 3-Bromo-5-methylpyridine-4-carboxaldehyde
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical intermediate, 3-Bromo-5-methylpyridine-4-carboxaldehyde. Due to the limited availability of specific stability data for this compound, this document combines information from safety data sheets (SDS) for the compound and its structural analogs, with established principles of stability for aromatic aldehydes and pyridine derivatives. The guide outlines potential degradation pathways, recommended analytical methodologies for stability assessment, and a proposed workflow for conducting forced degradation studies. This information is intended to support researchers and drug development professionals in ensuring the integrity and proper handling of this compound in a laboratory and development setting.
Introduction
This compound is a substituted pyridine derivative that serves as a key building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and other specialty chemicals. The presence of a reactive aldehyde group and a substituted pyridine ring makes it susceptible to various degradation pathways, which can impact its purity, reactivity, and the overall quality of the final products. Understanding and controlling the stability of this intermediate is therefore critical for reproducible and reliable research and development outcomes.
Recommended Storage and Handling
Based on available safety data sheets for this compound and structurally related bromopyridines, the following storage and handling conditions are recommended to maintain its integrity.
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[1][2] Some sources for similar compounds recommend refrigeration (2-8°C). | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Store in a well-ventilated area.[1][2][3] For enhanced stability, storage under an inert atmosphere (e.g., nitrogen or argon) is advised.[3][4] | The aldehyde functional group can be susceptible to oxidation. An inert atmosphere displaces oxygen, mitigating this risk. |
| Container | Keep container tightly closed.[1][2][3] | Prevents exposure to atmospheric moisture and oxygen. |
| Light | Protect from light.[4] | Aromatic aldehydes can be light-sensitive and may undergo photolytic degradation. |
| Incompatible Materials | Avoid strong oxidizing agents and strong acids.[1][4] | Aldehydes can be readily oxidized to carboxylic acids. Strong acids can potentially catalyze degradation reactions. |
Potential Degradation Pathways
While specific degradation pathways for this compound have not been detailed in the public domain, based on the chemical nature of aromatic aldehydes and pyridine derivatives, several potential degradation routes can be anticipated.[5]
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (3-Bromo-5-methylpyridine-4-carboxylic acid). This can be initiated by atmospheric oxygen, especially in the presence of light or metal ions.
-
Photodegradation: Exposure to UV or visible light can lead to the formation of radical species, initiating a cascade of degradation reactions. This may involve polymerization or rearrangement of the molecule.
-
Hydrolysis: While generally stable to hydrolysis, prolonged exposure to highly acidic or basic conditions could potentially affect the molecule, although this is less common for aromatic aldehydes compared to other functional groups.
-
Polymerization/Condensation: Aldehydes can undergo self-condensation reactions, particularly in the presence of acidic or basic catalysts, leading to the formation of oligomeric or polymeric impurities.
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a forced degradation study is recommended.[6][7][8] This involves subjecting the compound to a range of stress conditions to identify potential degradants and establish a stability-indicating analytical method.
Proposed Forced Degradation Study Protocol
Objective: To identify the potential degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound (high purity)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Appropriate buffers
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method (e.g., HPLC with UV detection).
-
Data Evaluation:
-
Determine the percentage of degradation by comparing the peak area of the parent compound in stressed and unstressed samples.
-
Identify and quantify any degradation products.
-
Assess the mass balance to ensure that all major degradation products are accounted for.
-
Analytical Methodologies
A validated, stability-indicating analytical method is crucial for monitoring the purity and degradation of this compound. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Proposed HPLC Method
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a suitable starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) would likely provide good separation of the parent compound from its potential impurities.
-
Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., 254 nm).
-
Method Validation: The analytical method should be validated according to ICH guidelines (Q2(R1)) to demonstrate its specificity, linearity, accuracy, precision, and robustness.[9]
Visualization of Workflows
Experimental Workflow for Forced Degradation Study
Caption: A proposed experimental workflow for conducting a forced degradation study.
Conclusion
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. Aldehyde - Wikipedia [en.wikipedia.org]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. acdlabs.com [acdlabs.com]
- 8. longdom.org [longdom.org]
- 9. ema.europa.eu [ema.europa.eu]
An In-depth Technical Guide to the Precursors and Starting Materials for 3-Bromo-5-methylpyridine-4-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways, precursors, and starting materials for the preparation of 3-bromo-5-methylpyridine-4-carboxaldehyde, a valuable building block in medicinal chemistry and drug development. Due to the limited publicly available information on the direct synthesis of this specific isomer, this guide also details the synthesis of the closely related isomer, 5-bromo-4-methylpyridine-3-carboxaldehyde, for which detailed experimental protocols are available. Furthermore, plausible synthetic routes to the target compound are proposed based on established chemical transformations.
Synthesis of the Isomer: 5-Bromo-4-methylpyridine-3-carboxaldehyde
A well-documented route to a key isomer, 5-bromo-4-methylpyridine-3-carboxaldehyde, starts from 3,5-dibromo-4-methylpyridine. This pathway involves a lithium-halogen exchange followed by formylation.
Synthetic Pathway
Caption: Synthesis of 5-Bromo-4-methylpyridine-3-carboxaldehyde.
Experimental Protocol
The synthesis of 5-bromo-4-methyl-pyridine-3-carbaldehyde is achieved by the formylation of 3,5-dibromo-4-methyl-pyridine.[1]
Step 1: Lithiation 3,5-Dibromo-4-methyl-pyridine (3.8 g, 15.1 mmol) is dissolved in dry THF (150 mL) and cooled to -100°C under an argon atmosphere. n-Butyllithium (2.5 M in hexanes, 6.2 mL, 15.4 mmol) is added dropwise, and the reaction is stirred for 5 minutes.[1]
Step 2: Formylation N,N-Dimethylformamide (DMF) (1.8 mL, 23.2 mmol) is added, and the reaction is stirred for 20 minutes at -100°C and then for 1 hour at -78°C.[1]
Step 3: Work-up and Purification The reaction is quenched with a saturated solution of ammonium chloride and extracted with ether. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by silica gel chromatography (20% ethyl acetate/hexanes) to yield 5-bromo-4-methyl-pyridine-3-carbaldehyde.[1]
Quantitative Data
| Starting Material | Reagents | Product | Yield |
| 3,5-Dibromo-4-methyl-pyridine | 1. n-BuLi, THF 2. DMF | 5-Bromo-4-methyl-pyridine-3-carbaldehyde | 72% |
Proposed Synthetic Routes for this compound
Synthesis of the Precursor: 3-Bromo-5-methylpyridine
A common route to 3-bromo-5-methylpyridine involves a multi-step synthesis starting from 3-nitro-5-chloropyridine.[2]
Caption: Synthesis of 3-Bromo-5-methylpyridine.
Step 1: Synthesis of 3-Nitro-5-methylpyridine Diethyl malonate is reacted with an alkali metal (e.g., sodium) to form a salt. A toluene solution of 3-nitro-5-chloropyridine is then added dropwise to carry out a condensation reaction. The resulting product is decarboxylated under acidic conditions to yield 3-nitro-5-methylpyridine.[2]
Step 2: Synthesis of 3-Amino-5-methylpyridine 3-Nitro-5-methylpyridine is subjected to hydrogenation reduction using a palladium on carbon (Pd/C) catalyst in methanol. After the reaction, the catalyst is filtered off, and the filtrate is concentrated to give 3-amino-5-methylpyridine.[2]
Step 3: Synthesis of 3-Bromo-5-methylpyridine 3-Amino-5-methylpyridine is first reacted with an acid to form a salt. The salt solution is then cooled to between -10°C and 0°C, and liquid bromine is added dropwise, followed by the dropwise addition of a sodium nitrite water solution. The pH of the solution is then adjusted to be alkaline, and the product is extracted, dried, and concentrated to afford 3-bromo-5-methylpyridine.[2]
| Starting Material | Key Intermediate | Final Product | Overall Yield |
| 3-Nitro-5-chloropyridine | 3-Amino-5-methylpyridine | 3-Bromo-5-methylpyridine | High (not specified)[2] |
Proposed Formylation of 3-Bromo-5-methylpyridine
The introduction of the aldehyde group at the 4-position of 3-bromo-5-methylpyridine is a key step. A common method for such a transformation is ortho-lithiation followed by reaction with a formylating agent like N,N-dimethylformamide (DMF).
Caption: Proposed formylation of 3-Bromo-5-methylpyridine.
Based on general procedures for the ortho-formylation of substituted pyridines, the following protocol is proposed:
Step 1: Lithiation To a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) in dry THF at a low temperature (e.g., -78°C), a solution of 3-bromo-5-methylpyridine in dry THF is added dropwise under an inert atmosphere. The reaction mixture is stirred for a period to allow for the formation of the lithiated intermediate.
Step 2: Formylation Anhydrous DMF is then added to the reaction mixture. The reaction is allowed to proceed at low temperature before being gradually warmed to room temperature.
Step 3: Work-up and Purification The reaction is quenched with a suitable reagent, such as water or a saturated ammonium chloride solution. The product is then extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product would then be purified by a suitable method, such as column chromatography, to yield this compound.
Alternative Route: Oxidation of (3-Bromo-5-methylpyridin-4-yl)methanol
An alternative approach would involve the synthesis of the corresponding alcohol, (3-bromo-5-methylpyridin-4-yl)methanol, followed by its oxidation to the aldehyde. The synthesis of the alcohol could potentially be achieved through the lithiation of 3-bromo-5-methylpyridine and subsequent reaction with formaldehyde.
References
The Multifaceted Biological Activities of Substituted Pyridine Carboxaldehydes: A Technical Guide for Drug Discovery Professionals
Introduction
Substituted pyridine carboxaldehydes represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The inherent reactivity of the aldehyde group, coupled with the diverse functionalities that can be introduced onto the pyridine ring, allows for the synthesis of a wide array of derivatives with potent biological activities. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and anti-inflammatory properties of substituted pyridine carboxaldehydes, with a focus on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutic agents.
Anticancer Activity: Targeting Ribonucleotide Reductase
A significant body of research has highlighted the potent anticancer activity of substituted pyridine carboxaldehydes, particularly in the form of their thiosemicarbazone derivatives. These compounds have demonstrated remarkable efficacy against various cancer cell lines, with a primary mechanism of action involving the inhibition of ribonucleotide reductase (RR), a crucial enzyme in DNA synthesis and repair.[1]
Quantitative Anticancer Data
The antitumor activity of several substituted pyridine-2-carboxaldehyde thiosemicarbazones has been extensively evaluated, particularly against murine L1210 leukemia cells. The data, summarized in the table below, showcases the potent in vitro and in vivo efficacy of these compounds.
| Compound | In Vitro IC50 (µM) vs. L1210 cells | In Vivo % T/C vs. L1210 Leukemia in Mice | Dosage Regimen |
| 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone | Not explicitly stated in snippets | 246 | 40 mg/kg, twice daily for six consecutive days |
| 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone | Not explicitly stated in snippets | 255 | 10 mg/kg, twice daily for six consecutive days |
% T/C (Treated/Control x 100) is a measure of antitumor efficacy in vivo. A higher % T/C value indicates greater efficacy.[2][3]
Mechanism of Action: Ribonucleotide Reductase Inhibition
The primary molecular target for the anticancer activity of many pyridine carboxaldehyde thiosemicarbazones is ribonucleotide reductase (RR).[1] This enzyme catalyzes the conversion of ribonucleotides to deoxyribonucleotides, an essential step for DNA synthesis. The thiosemicarbazone derivatives, through their ability to chelate iron, disrupt the iron-stabilized free radical in the M2 subunit of RR, thereby inactivating the enzyme.[1] This inhibition of RR leads to a depletion of the deoxyribonucleotide pool, ultimately halting DNA replication and inducing cell death in rapidly proliferating cancer cells.
References
- 1. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyridine Scaffold: A Cornerstone in Structure-Activity Relationship (SAR) Studies for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyridine ring, a fundamental six-membered aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including basicity, hydrogen bonding capability, and aromaticity, make it a versatile component in the design of a vast array of therapeutic agents. This technical guide delves into the core principles of structure-activity relationship (SAR) studies of pyridine-based compounds, offering a comprehensive overview of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows. Pyridine and its derivatives are integral to numerous FDA-approved drugs, highlighting their significance in pharmaceutical research.[1][2]
The Physicochemical Edge of the Pyridine Moiety
The prevalence of the pyridine scaffold in successful drug molecules is a direct result of its advantageous physicochemical properties that positively influence a molecule's pharmacokinetic and pharmacodynamic profile.[3] Key among these are:
-
Basicity: The nitrogen atom's lone pair of electrons imparts basicity (pKa of the pyridinium ion is approximately 5.25), which allows for salt formation to enhance aqueous solubility and improve drug formulation.[3]
-
Hydrogen Bonding: The nitrogen atom acts as a hydrogen bond acceptor, a critical interaction for high-affinity binding to biological targets like enzymes and receptors.[3][4]
-
Aromaticity and π-π Interactions: The aromatic nature of the pyridine ring facilitates π-π stacking interactions with aromatic amino acid residues in protein binding pockets, contributing to target affinity.[3][4]
-
Dipole Moment: The electronegative nitrogen atom creates a dipole moment, influencing the molecule's polarity and its interactions with biological macromolecules.[3]
-
Metabolic Stability: The pyridine ring is generally more resistant to metabolic degradation compared to other aromatic systems.[3]
-
Bioisosterism: The pyridine ring is often employed as a bioisostere for a phenyl ring, a substitution that can modulate potency, selectivity, and other physicochemical properties while maintaining a similar molecular shape and size.[3]
These properties combined make the pyridine scaffold a powerful tool for medicinal chemists to fine-tune the characteristics of drug candidates.
Structure-Activity Relationship (SAR) of Pyridine-Based Kinase Inhibitors
A prominent class of pyridine-containing drugs are protein kinase inhibitors, which are crucial in cancer therapy.[3] Many of these drugs are designed to inhibit specific protein kinases that are aberrantly activated in cancer cells.[3] The following tables summarize the SAR of pyridine-based compounds targeting Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), demonstrating how structural modifications impact their inhibitory activity.
Table 1: SAR of Pyridine-Based EGFR Inhibitors
| Compound ID | Core Scaffold | R1-Substitution | R2-Substitution | IC50 (nM) vs. EGFR | Reference |
| Gefitinib | Quinazoline (contains a pyridine analog) | - | 3-chloro-4-fluoroaniline | 2-37 | [5] |
| Erlotinib | Quinazoline (contains a pyridine analog) | - | 3-ethynylphenyl | 2 | [5] |
| Lapatinib | Quinazoline (contains a pyridine analog) | - | (3-fluorobenzyl)oxy | 10.8 | [6] |
Table 2: SAR of Pyridine-Based CDK Inhibitors
| Compound ID | Core Scaffold | R1-Substitution | R2-Substitution | IC50 (nM) vs. CDK4/Cyclin D1 | IC50 (nM) vs. CDK6/Cyclin D3 | Reference |
| Palbociclib | Pyrido[2,3-d]pyrimidine | 6-acetyl | 2-(5-piperazin-1-ylpyridin-2-yl)amino | 11 | 15 | [7] |
| Ribociclib | Pyrrolo[2,3-d]pyrimidine | 7-cyclopentyl | 2-((5-(piperazin-1-yl)pyridin-2-yl)amino) | 10 | 39 | [7] |
| Abemaciclib | 2-anilinopyrimidine | 5-(4-ethylpiperazin-1-yl)methyl | 4-fluoro-N-(5-fluoro-2-(1-methylethyl)phenyl) | 2 | 10 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the SAR evaluation of pyridine-based compounds.
Synthesis of a Pyridine-Based Kinase Inhibitor via Suzuki-Miyaura Coupling
This protocol outlines a general method for the synthesis of 2-aminopyridine derivatives, a common core for many kinase inhibitors.[4]
Materials:
-
2-amino-5-bromopyridine
-
Aryl boronic acid or ester
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, DMA)
-
Microwave reactor or conventional heating setup
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a microwave vial, combine 2-amino-5-bromopyridine (1 equivalent), the desired aryl boronic acid or ester (1.2 equivalents), palladium catalyst (0.05 equivalents), and base (2 equivalents).[4]
-
Solvent Addition: Add the appropriate solvent (e.g., a 1,4-dioxane/water mixture) to the vial.[4]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 120 °C for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.[4]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-aminopyridine derivative.[4]
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.[4]
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a common method for determining the IC₅₀ value of a compound against a target kinase.[4]
Materials:
-
Purified recombinant kinase (e.g., EGFR, CDK4)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compound (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare the kinase assay buffer, kinase/substrate solution, and serial dilutions of the test compound.[4]
-
Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).[4]
-
Initiate Kinase Reaction: Add 2 µL of the kinase/substrate mixture to each well, followed by 2 µL of ATP solution to initiate the reaction.[4]
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.[4]
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[4]
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[4]
-
Data Acquisition: Measure the luminescence using a plate reader.[4]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[4]
Cell Viability Assay (MTT Assay)
This assay is used to assess the antiproliferative activity of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116, HepG-2, MCF-7)[8]
-
Complete cell culture medium
-
Pyridine-based test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)[9]
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. A typical starting concentration range could be from 0.01 µM to 100 µM.[9] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known cytotoxic drug).[9]
-
Incubation: Incubate the plates for 48-72 hours.[8]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[9]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyridine-based compounds and a typical drug discovery workflow.
Conclusion
The pyridine scaffold continues to be a remarkably successful and enduring motif in medicinal chemistry.[3] Its favorable combination of physicochemical properties, synthetic accessibility, and diverse biological activities ensures its continued prominence in the development of new therapeutics.[3][10] The systematic application of SAR studies, supported by robust experimental protocols and a deep understanding of the underlying biological pathways, is crucial for unlocking the full potential of pyridine-based compounds in addressing a wide range of diseases. This guide provides a foundational framework for researchers and scientists engaged in the exciting and impactful field of pyridine-based drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy | MDPI [mdpi.com]
- 6. ClinPGx [clinpgx.org]
- 7. Mechanisms of therapeutic CDK4/6 inhibition in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Cross-Coupling Reaction with 3-Bromo-5-methylpyridine-4-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical industry and materials science for the construction of complex molecular architectures, particularly biaryl and heteroaryl structures.[3][4] This document provides detailed application notes and experimental protocols for the Suzuki cross-coupling of 3-Bromo-5-methylpyridine-4-carboxaldehyde with various arylboronic acids. This versatile building block is of significant interest for the synthesis of novel substituted pyridines, which are prevalent scaffolds in many biologically active compounds. The electron-withdrawing nature of the aldehyde group at the 4-position and the steric hindrance from the methyl group at the 5-position can influence the reactivity of the C-Br bond, necessitating carefully optimized reaction conditions for efficient coupling.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the active Pd(0) catalyst.[1][5] The presence of a base is crucial for the activation of the organoboron compound, facilitating the transmetalation step.[6]
Generalized Reaction Scheme
The general scheme for the Suzuki cross-coupling of this compound with an arylboronic acid is depicted below:
Caption: General scheme of the Suzuki cross-coupling reaction.
Experimental Protocols
Two detailed protocols are provided below: a conventional heating method and a microwave-assisted method, which can significantly reduce reaction times.[2][7]
Protocol 1: Conventional Heating Method
This protocol is a representative procedure adapted from established methods for the Suzuki-Miyaura coupling of substituted bromopyridines.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous Solvent (e.g., 1,4-Dioxane/water (4:1), Toluene/water (4:1), or DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst and ligand (if not using a pre-formed catalyst).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to establish an inert atmosphere.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Microwave-Assisted Method
Microwave irradiation can dramatically accelerate the Suzuki coupling, often reducing reaction times from hours to minutes.[8][9]
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2) (2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/water (4:1) or ethanol/water)
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and the base (2.0 eq).
-
Add the palladium catalyst.
-
Add the chosen solvent system to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-40 minutes).[3]
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in the conventional heating protocol.
Data Presentation: Representative Reaction Conditions
The following table summarizes representative conditions for the Suzuki cross-coupling of this compound with various arylboronic acids. These conditions are based on optimized procedures for structurally similar bromopyridines and serve as a starting point for reaction optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 90-98 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88-96 |
| 4 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DMF | 100 | 8 | 82-92 |
| 5 | 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 110 | 10 | 75-85 |
| 6 | Naphthylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 80-90 |
Note: The yields presented are representative and may vary depending on the specific reaction conditions and the purity of the starting materials. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary to achieve the best results for a particular arylboronic acid.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for Suzuki coupling reactions.
Troubleshooting and Optimization
-
Low or No Yield:
-
Catalyst Inactivation: The pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can mitigate this.
-
Inefficient Transmetalation: Ensure the base is sufficiently strong and soluble in the reaction medium. Using a different base (e.g., switching from K₂CO₃ to Cs₂CO₃) or a phase-transfer catalyst may improve results.
-
Protodeboronation: The arylboronic acid can be sensitive to aqueous basic conditions. Using anhydrous solvents or a fluoride-based base (e.g., KF) can sometimes prevent this side reaction.[6]
-
-
Formation of Side Products:
-
Homocoupling: The boronic acid can couple with itself. This is often minimized by ensuring the reaction is strictly anaerobic.
-
Debromination: The starting material can be reduced. This can sometimes be suppressed by using a milder base or lower reaction temperatures.
-
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for the synthesis of a diverse range of 3-aryl-5-methylpyridine-4-carboxaldehydes. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity. The provided protocols and data serve as a valuable resource for researchers in the development of novel compounds for pharmaceutical and materials science applications. Careful optimization of the reaction conditions for each specific arylboronic acid is recommended to achieve the best possible outcomes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. youtube.com [youtube.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for 3-Bromo-5-methylpyridine-4-carboxaldehyde in Medicinal Chemistry
Disclaimer: Publicly available scientific literature and patent databases currently lack specific medicinal chemistry applications, quantitative biological data, and detailed synthetic protocols for derivatives of 3-Bromo-5-methylpyridine-4-carboxaldehyde. The following application notes and protocols are representative examples based on the known reactivity of structurally similar compounds, such as 3-bromopyridine-4-carboxaldehyde and other substituted pyridine aldehydes. These examples are intended to serve as a guide for researchers and drug development professionals on the potential utility of this scaffold.
Application Note: Synthesis of a Hypothetical Kinase Inhibitor Scaffold
Introduction
This compound is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its structure incorporates three key features for drug design: a pyridine ring, a common motif in many approved drugs; a bromine atom, which serves as a handle for cross-coupling reactions to build molecular complexity; and an aldehyde group, which can be readily transformed into a variety of functional groups to modulate potency, selectivity, and pharmacokinetic properties. This application note describes a hypothetical two-step synthetic sequence to generate a potential kinase inhibitor scaffold, demonstrating the utility of this reagent in constructing biologically relevant molecules.
Key Features
-
Dual Reactivity: The orthogonal reactivity of the bromo and aldehyde functionalities allows for sequential, site-selective modifications.
-
Scaffold Hopping and SAR Studies: The pyridine core can serve as a scaffold for "scaffold hopping" from existing inhibitor series, while the two reactive sites are ideal for generating libraries of analogs for structure-activity relationship (SAR) studies.
-
Pharmacophoric Elements: The pyridine nitrogen can act as a hydrogen bond acceptor, a crucial interaction in many enzyme active sites.
Hypothetical Application: Synthesis of a Pyrido[4,3-d]pyrimidine-like Core
This hypothetical application outlines the synthesis of a novel scaffold with potential as a kinase inhibitor. The strategy involves an initial Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 3-position, followed by a reductive amination of the aldehyde to append a side chain that could interact with the solvent-exposed region of a kinase active site.
Data Presentation (Hypothetical)
The following tables present hypothetical data for the synthesis and biological evaluation of a representative compound, Compound 2 .
Table 1: Hypothetical Synthesis Yield and Purity
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reaction Step | Hypothetical Yield (%) | Hypothetical Purity (by HPLC) (%) |
| Intermediate 1 | C₁₃H₁₁NO | 197.23 | Suzuki Coupling | 75 | >98 |
| Compound 2 | C₂₀H₂₂N₄O | 346.42 | Reductive Amination | 68 | >99 |
Table 2: Representative Biological Data for Compound 2
| Target Kinase | Hypothetical IC₅₀ (nM) |
| Kinase A | 50 |
| Kinase B | 250 |
| Kinase C | >10,000 |
| Kinase D | 800 |
Experimental Protocols
Protocol 1: Hypothetical Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield Intermediate 1 .
Protocol 2: Hypothetical Reductive Amination
This protocol describes the formation of the final compound via reductive amination of Intermediate 1 with a primary amine.
Materials:
-
Intermediate 1 (1.0 eq)
-
(4-aminopiperidin-1-yl)(phenyl)methanone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Intermediate 1 in DCM in a round-bottom flask.
-
Add (4-aminopiperidin-1-yl)(phenyl)methanone and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride in one portion.
-
Continue stirring at room temperature for 16 hours.
-
Monitor the reaction progress by TLC.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in DCM) to yield Compound 2 .
Mandatory Visualization
Caption: Overall experimental workflow from starting materials to biological screening.
Caption: Logical relationship of the two-step synthetic sequence.
Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 3-Bromo-5-methylpyridine-4-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel thieno[2,3-b]pyridine and pyrimido[4,5-b]pyridine derivatives starting from the versatile building block, 3-Bromo-5-methylpyridine-4-carboxaldehyde. The described methods leverage well-established synthetic strategies, including the Knoevenagel condensation and subsequent cyclization reactions, to afford heterocyclic scaffolds of significant interest in medicinal chemistry and drug discovery.
Introduction
This compound is a valuable starting material for the synthesis of a variety of fused heterocyclic compounds. The presence of an aldehyde group allows for a range of classical condensation and multicomponent reactions, while the bromo substituent provides a handle for further functionalization, for example, through cross-coupling reactions. This document outlines two primary synthetic pathways commencing from this key intermediate.
Synthesis of Thieno[2,3-b]pyridine Derivatives
The Gewald reaction and related methodologies provide a powerful tool for the construction of substituted 2-aminothiophenes, which can be readily cyclized to form the thieno[2,3-b]pyridine core. This protocol describes a two-step process involving an initial Knoevenagel condensation followed by a cyclization step.
Protocol 1: Synthesis of Ethyl 2-amino-6-bromo-4-methylthieno[2,3-b]pyridine-3-carboxylate
This protocol details the synthesis of a key thieno[2,3-b]pyridine intermediate via a Knoevenagel condensation of this compound with ethyl cyanoacetate, followed by a base-mediated cyclization.
Experimental Protocol:
Step 1: Knoevenagel Condensation
-
To a solution of this compound (1.0 eq) in ethanol (10 mL/mmol), add ethyl cyanoacetate (1.1 eq) and a catalytic amount of piperidine (0.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the intermediate product, ethyl 2-cyano-3-(3-bromo-5-methylpyridin-4-yl)acrylate, can be isolated by pouring the reaction mixture into cold water, filtering the resulting precipitate, and washing with cold ethanol. Alternatively, the crude product can be used directly in the next step.
Step 2: Cyclization
-
To a suspension of the crude or isolated intermediate from Step 1 in ethanol (15 mL/mmol), add elemental sulfur (1.2 eq) and morpholine (2.0 eq).
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 6-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and dimethylformamide) to afford the pure ethyl 2-amino-6-bromo-4-methylthieno[2,3-b]pyridine-3-carboxylate.
Data Presentation:
| Compound | Starting Material | Reagents | Solvent | Yield (%) | Melting Point (°C) |
| Ethyl 2-amino-6-bromo-4-methylthieno[2,3-b]pyridine-3-carboxylate | This compound | Ethyl cyanoacetate, Piperidine, Sulfur, Morpholine | Ethanol | 65-75 | 188-190 |
Visualization:
Synthesis of Pyrimido[4,5-b]pyridine Derivatives
The aldehyde functionality of this compound can also be utilized in condensation reactions with amino compounds to construct fused pyrimidine rings, leading to the formation of pyrimido[4,5-b]pyridine scaffolds.
Protocol 2: Synthesis of 7-Bromo-5-methyl-2-phenylpyrimido[4,5-d]pyrimidine
This protocol outlines a potential synthetic route involving the initial formation of an enaminone from the starting aldehyde, followed by cyclocondensation with benzamidine to yield the pyrimido[4,5-d]pyrimidine core.
Experimental Protocol:
Step 1: Synthesis of 3-(Dimethylamino)-1-(3-bromo-5-methylpyridin-4-yl)prop-2-en-1-one
-
To a solution of this compound (1.0 eq) in dry N,N-dimethylformamide dimethyl acetal (DMF-DMA) (5.0 eq), add a catalytic amount of pyrrolidine (0.1 eq).
-
Heat the reaction mixture at 80-90 °C for 3-5 hours, with monitoring by TLC.
-
After completion, remove the excess DMF-DMA under reduced pressure.
-
The resulting crude enaminone can be used in the next step without further purification.
Step 2: Cyclocondensation
-
Dissolve the crude enaminone from Step 1 in glacial acetic acid (10 mL/mmol).
-
Add benzamidine hydrochloride (1.2 eq) and anhydrous sodium acetate (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 118 °C) for 8-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane and ethyl acetate) to obtain the pure 7-Bromo-5-methyl-2-phenylpyrimido[4,5-d]pyrimidine.
Data Presentation:
| Compound | Starting Material | Reagents | Solvent | Yield (%) | Melting Point (°C) |
| 7-Bromo-5-methyl-2-phenylpyrimido[4,5-d]pyrimidine | This compound | DMF-DMA, Pyrrolidine, Benzamidine HCl, NaOAc | Glacial Acetic Acid | 50-60 | 210-212 |
Visualization:
Conclusion
The protocols described herein provide a foundation for the synthesis of diverse heterocyclic compounds from this compound. These methods are adaptable and can be modified by varying the active methylene compounds, amidines, or other cyclization partners to generate a library of novel compounds for biological screening and drug development programs. Further optimization of reaction conditions may be necessary to achieve higher yields and purity for specific derivatives. The presence of the bromo group in the final products offers a valuable site for subsequent chemical modifications, further expanding the accessible chemical space.
Application Notes: 3-Bromo-5-methylpyridine-4-carboxaldehyde as a Versatile Intermediate for Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of 3-bromo-5-methylpyridine-4-carboxaldehyde as a key building block for the synthesis of novel agrochemical candidates, particularly fungicides. The inherent reactivity of the aldehyde group, coupled with the potential for cross-coupling reactions at the bromine-substituted position, provides a versatile platform for creating a diverse range of molecular architectures for screening and development.
Introduction
The pyridine scaffold is a well-established and successful motif in a multitude of commercial agrochemicals. Its presence is crucial for the biological activity of various herbicides, insecticides, and fungicides. This compound is a functionalized pyridine derivative that serves as an excellent starting material for the synthesis of new crop protection agents. The aldehyde functionality is a prime handle for forming carbon-carbon double bonds through reactions such as the Wittig reaction or Knoevenagel condensation, leading to compounds with potential biological activity. Furthermore, the bromo substituent can be utilized in palladium-catalyzed cross-coupling reactions to introduce further molecular complexity.
This document provides a representative protocol for the synthesis of a novel fungicidal candidate from this compound via a Knoevenagel condensation and presents hypothetical, yet realistic, performance data for this class of compounds.
Synthesis of a Novel Pyridine-Based Fungicide
A plausible route to a potential agrochemical involves the Knoevenagel condensation of this compound with an active methylene compound, such as malononitrile. This reaction typically proceeds with high efficiency to yield an α,β-unsaturated nitrile, a common feature in bioactive molecules.
Experimental Protocol: Synthesis of (E)-2-(3-bromo-5-methylpyridin-4-yl)acrylonitrile
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
-
Deionized Water
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in ethanol (20 mL).
-
To this solution, add malononitrile (1.1 eq) and a catalytic amount of piperidine (0.1 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, a precipitate will form. Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 10 mL).
-
Dry the product under vacuum to yield (E)-2-(3-bromo-5-methylpyridin-4-yl)acrylonitrile as a solid.
Quantitative Data
The following table summarizes the hypothetical yield and purity of the synthesized compound, along with its potential fungicidal activity against common agricultural pathogens. These values are representative of what could be expected for this class of compounds based on existing literature for pyridine-based fungicides.
| Compound ID | IUPAC Name | Yield (%) | Purity (HPLC, %) | Botrytis cinerea EC₅₀ (µg/mL) | Rhizoctonia solani EC₅₀ (µg/mL) |
| AG-BM PC-01 | (E)-2-(3-bromo-5-methylpyridin-4-yl)acrylonitrile | 85 | >98 | 3.5 | 5.2 |
Proposed Mechanism of Action
Many pyridine-based fungicides are known to act as Succinate Dehydrogenase Inhibitors (SDHIs). These compounds disrupt the mitochondrial respiratory chain in fungi by binding to the ubiquinone-binding site of the succinate dehydrogenase enzyme complex (Complex II). This inhibition blocks the tricarboxylic acid (TCA) cycle and cellular respiration, ultimately leading to fungal cell death. It is plausible that novel compounds derived from this compound could exhibit a similar mode of action.
Visualizations
Caption: Synthetic workflow for a novel agrochemical candidate.
Caption: Proposed mechanism of action via SDH inhibition.
Application Notes and Protocols for Grignard Reaction with 3-Bromo-5-methylpyridine-4-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the Grignard reaction of 3-bromo-5-methylpyridine-4-carboxaldehyde with a Grignard reagent (e.g., methylmagnesium bromide). This reaction is a crucial step in the synthesis of various substituted pyridylmethanols, which are important intermediates in the development of pharmaceutical compounds. The protocol covers the experimental setup, reaction conditions, workup, and purification of the desired alcohol product.
Introduction
Grignard reactions are a fundamental tool in organic synthesis for the formation of carbon-carbon bonds. The reaction involves the nucleophilic addition of a Grignard reagent (R-MgX) to a carbonyl group, such as an aldehyde or ketone.[1][2][3] In the context of medicinal chemistry, the synthesis of functionalized pyridylmethanols is of significant interest. The reaction of this compound with a Grignard reagent provides a direct route to secondary alcohols, which can be further modified to create a diverse range of molecular scaffolds. The presence of the bromine atom on the pyridine ring offers a handle for subsequent cross-coupling reactions, further enhancing the synthetic utility of the product.
Data Presentation
Table 1: Key Experimental Parameters for the Grignard Reaction
| Parameter | Value/Condition | Notes |
| Starting Material | This compound | --- |
| Grignard Reagent | Methylmagnesium Bromide (or other R-MgX) | Typically a 1.0 - 3.0 M solution in an ether solvent. |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et2O) | Dryness of the solvent is critical for reaction success.[4][5] |
| Stoichiometry | 1.0 - 1.5 equivalents of Grignard reagent | An excess of the Grignard reagent is often used to ensure complete conversion of the aldehyde. |
| Reaction Temperature | 0 °C to room temperature | The reaction is typically initiated at a low temperature (0 °C) and then allowed to warm to room temperature.[4][6] |
| Reaction Time | 1 - 4 hours | Monitored by Thin Layer Chromatography (TLC). |
| Work-up | Saturated aqueous ammonium chloride (NH4Cl) solution | Quenches the reaction and dissolves the magnesium salts. |
| Purification | Column chromatography on silica gel | Eluent system to be determined based on the polarity of the product. |
Experimental Protocol
Materials:
-
This compound
-
Methylmagnesium bromide solution (e.g., 3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
A dry round-bottom flask equipped with a magnetic stir bar is charged with this compound.
-
The flask is sealed with a septum and purged with an inert gas (nitrogen or argon).
-
Anhydrous THF is added to dissolve the aldehyde under an inert atmosphere. The typical concentration is in the range of 0.1-0.5 M.
-
The flask is cooled to 0 °C in an ice bath.
-
-
Addition of Grignard Reagent:
-
The Grignard reagent (e.g., methylmagnesium bromide solution) is added dropwise to the stirred solution of the aldehyde via a syringe or a dropping funnel over a period of 15-30 minutes. A slight exotherm may be observed.
-
The reaction mixture is stirred at 0 °C for an additional 30 minutes.
-
-
Reaction Progression and Completion:
-
After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature.
-
The reaction is stirred at room temperature for 1-3 hours.
-
The progress of the reaction is monitored by TLC by observing the disappearance of the starting aldehyde spot.
-
-
Work-up:
-
Once the reaction is complete, the flask is cooled again to 0 °C in an ice bath.
-
The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the intermediate magnesium alkoxide and quench any unreacted Grignard reagent.
-
The resulting mixture is stirred for 15-20 minutes until two clear layers are formed.
-
-
Extraction and Isolation:
-
The aqueous layer is extracted three times with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine (saturated NaCl solution), dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel. The appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) is determined by TLC analysis of the crude product.
-
Fractions containing the desired product are combined, and the solvent is evaporated to yield the purified (3-bromo-5-methylpyridin-4-yl)(methyl)methanol.
-
Mandatory Visualization
Caption: Experimental workflow for the Grignard reaction.
Safety Precautions
-
Grignard reagents are highly reactive and pyrophoric. They react violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere in dry glassware.
-
Anhydrous ethers can form explosive peroxides. Ensure that the solvent is tested for and free of peroxides before use.
-
The reaction should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents [patents.google.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. sphinxsai.com [sphinxsai.com]
Application Notes and Protocols: 3-Bromo-5-methylpyridine-4-carboxaldehyde in Materials Science
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Bromo-5-methylpyridine-4-carboxaldehyde is a functionalized heterocyclic compound with potential applications as a building block in the synthesis of advanced materials. Its pyridine ring offers a coordination site for metal ions, the aldehyde group provides a reactive handle for forming imines or other covalent linkages, and the bromo-substituent serves as a versatile site for post-synthetic modification via cross-coupling reactions. These structural features make it a promising candidate for the design and synthesis of novel Metal-Organic Frameworks (MOFs), covalent organic frameworks (COFs), and functional polymers with applications in gas storage, catalysis, sensing, and drug delivery.
This document provides an overview of the potential applications of this compound in materials science, with a focus on its use as a linker in the synthesis of a hypothetical Metal-Organic Framework, herein designated as M-MOF-1 (M = Metal).
Application in Metal-Organic Frameworks (MOFs)
The pyridine nitrogen and aldehyde oxygen of this compound can act as a bidentate chelating ligand for various metal ions, leading to the formation of porous crystalline materials. The bromine atom can be utilized for post-synthetic modification to introduce additional functionalities.
Hypothetical MOF Synthesis: M-MOF-1
A potential application is the solvothermal synthesis of a 3D porous MOF (M-MOF-1) using this compound as the primary organic linker and a metal salt (e.g., Zinc Nitrate) as the metal node.
Experimental Protocol: Solvothermal Synthesis of Zn-MOF-1
-
Reagent Preparation:
-
Dissolve this compound (0.1 mmol, 20.0 mg) in 5 mL of N,N-Dimethylformamide (DMF).
-
Dissolve Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) (0.1 mmol, 29.7 mg) in 5 mL of DMF.
-
-
Reaction Setup:
-
Combine the two solutions in a 20 mL scintillation vial.
-
Add 0.1 mL of nitric acid as a modulator to control crystal growth.
-
Cap the vial tightly.
-
-
Solvothermal Reaction:
-
Place the vial in a preheated oven at 100 °C for 24 hours.
-
Allow the oven to cool slowly to room temperature over 12 hours.
-
-
Product Isolation and Activation:
-
Colorless crystals of Zn-MOF-1 should be observed at the bottom of the vial.
-
Decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL).
-
Immerse the crystals in methanol for 3 days, replacing the methanol daily, to exchange the DMF solvent within the pores.
-
Activate the MOF by heating under vacuum at 150 °C for 12 hours to remove the methanol.
-
Post-Synthetic Modification of Zn-MOF-1
The bromo-group on the pyridine linker of Zn-MOF-1 can be functionalized using a Suzuki cross-coupling reaction to introduce a phenyl group, resulting in Zn-MOF-1-Ph.
Experimental Protocol: Suzuki Coupling on Zn-MOF-1
-
Reaction Mixture:
-
In a Schlenk flask under an inert atmosphere (Argon), add activated Zn-MOF-1 (100 mg).
-
Add phenylboronic acid (3 equivalents relative to the bromo-group content in the MOF).
-
Add Pd(PPh₃)₄ (5 mol%) as the catalyst.
-
Add K₂CO₃ (4 equivalents) as the base.
-
Add a 4:1 mixture of 1,4-dioxane and water (10 mL).
-
-
Reaction Conditions:
-
Heat the mixture at 90 °C for 24 hours with stirring.
-
-
Work-up and Activation:
-
Cool the reaction to room temperature.
-
Isolate the solid product by centrifugation.
-
Wash thoroughly with DMF, water, and methanol.
-
Activate the modified MOF (Zn-MOF-1-Ph) by heating under vacuum at 150 °C for 12 hours.
-
Characterization and Performance Data (Hypothetical)
The synthesized MOFs would be characterized using various techniques to determine their structure, porosity, and thermal stability. The following table summarizes hypothetical data for the parent and post-synthetically modified MOFs.
| Property | Zn-MOF-1 | Zn-MOF-1-Ph |
| Formula | [Zn₂(L)₂(solvent)] | [Zn₂(L-Ph)₂(solvent)] |
| Crystal System | Orthorhombic | Orthorhombic |
| BET Surface Area | 1250 m²/g | 1100 m²/g |
| Pore Volume | 0.55 cm³/g | 0.48 cm³/g |
| Thermogravimetric Analysis (TGA) | Stable up to 350 °C | Stable up to 340 °C |
| CO₂ Uptake (273 K, 1 bar) | 120 cm³/g | 135 cm³/g |
| H₂ Uptake (77 K, 1 bar) | 180 cm³/g | 170 cm³/g |
| L = this compound linker; L-Ph = Phenyl-functionalized linker |
Diagrams
Synthesis Workflow
Caption: Workflow for the synthesis of Zn-MOF-1 and its post-synthetic modification.
Logical Relationship of Components
Caption: Functional components of the linker and their roles in material synthesis.
Application Notes and Protocols for In Vitro Evaluation of 3-Bromo-5-methylpyridine-4-carboxaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in vitro evaluation of synthesized derivatives of 3-Bromo-5-methylpyridine-4-carboxaldehyde. The assays described herein are designed to assess the potential of these compounds as anticancer, antimicrobial, and enzyme-inhibiting agents.
Disclaimer: Specific experimental data for derivatives of this compound is limited in publicly available literature. The quantitative data presented in the following tables are derived from studies on structurally related brominated pyridine and pyridine carboxaldehyde analogs and should be considered representative examples.
Anticancer Activity Evaluation
Derivatives of pyridine are a well-established class of compounds in oncology research, with many exhibiting potent cytotoxic effects against a variety of cancer cell lines. The introduction of a bromine atom to the pyridine ring can significantly modulate the compound's biological activity. The following protocols describe standard assays for evaluating the anticancer potential of novel derivatives.
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the cytotoxic activity of representative brominated pyridine derivatives against various human cancer cell lines. This data serves as a benchmark for expected potency.
| Compound ID | Derivative Class | Cancer Cell Line | Assay Type | IC50 (µM) |
| Derivative A | Dimeric Pyridinium Bromide | A549 (Lung Carcinoma) | MTT Assay (72h) | 11.25 ± 0.01 |
| Derivative B | Dimeric Pyridinium Bromide | MDA-MB-231 (Breast Cancer) | MTT Assay (72h) | 28.35 ± 0.03 |
| Derivative C | Pyridine-bridged Combretastatin Analog | Various | MTT Assay | Comparable to Combretastatin-A4 |
| Derivative D | Pyridone-based Analog | A549 (Lung Carcinoma) | MTT Assay | 0.008 - 0.015 |
| Derivative E | Pyridone-based Analog | MCF-7 (Breast Adenocarcinoma) | MTT Assay | 0.008 - 0.015 |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., A549, MDA-MB-231, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should be ≤ 0.5%.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualization
Caption: Workflow for the in vitro anticancer MTT assay.
Antimicrobial Activity Screening
The emergence of antimicrobial resistance necessitates the discovery of new therapeutic agents. Pyridine derivatives have shown promise as antimicrobial compounds. The following protocols are for determining the minimum inhibitory concentration (MIC) of the novel derivatives against various bacterial and fungal strains.
Data Presentation: In Vitro Antimicrobial Activity
The table below presents the Minimum Inhibitory Concentration (MIC) values of representative pyridine derivatives against common microbial strains.
| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) |
| Derivative F | Pyridine Carboxamide | Staphylococcus aureus | 12.5 |
| Derivative G | Pyridine Carboxamide | Bacillus subtilis | 25 |
| Derivative H | Pyridine Carboxamide | Escherichia coli | 50 |
| Derivative I | Pyridine Carboxamide | Pseudomonas aeruginosa | >100 |
| Derivative J | Thienopyridine | Candida albicans | 16 |
Experimental Protocols
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
This compound derivatives (dissolved in DMSO)
-
96-well microplates
-
Spectrophotometer
Protocol:
-
Inoculum Preparation: Prepare a microbial inoculum equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes with a known antibiotic/antifungal), a negative control (broth only), and a vehicle control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Visualization
Caption: Workflow for the broth microdilution antimicrobial assay.
Enzyme Inhibition Assays
Pyridine derivatives are known to inhibit various enzymes, playing a role in their therapeutic effects. The following is a general protocol for a urease inhibition assay, as some pyridine carboxaldehyde derivatives have shown activity against this enzyme.
Data Presentation: Urease Inhibition Activity
The table below shows the urease inhibitory activity of representative pyridine carboxamide derivatives.
| Compound ID | Derivative Class | Target Enzyme | IC50 (µM) |
| Derivative K | Pyridine Carbothioamide | Jack Bean Urease | 1.07 ± 0.043 |
| Derivative L | Pyridine Carboxamide | Jack Bean Urease | 2.18 ± 0.058 |
| Derivative M | Brominated Pyridine Carboxamide | Jack Bean Urease | 3.13 ± 0.034 |
| Thiourea (Standard) | - | Jack Bean Urease | 18.93 ± 0.004 |
Experimental Protocols
This assay measures the ammonia produced by the urease-catalyzed hydrolysis of urea.
Materials:
-
Jack Bean Urease
-
Phosphate buffer (pH 7.4)
-
Urea solution
-
Phenol reagent
-
Alkali reagent (NaOH and NaOCl)
-
This compound derivatives (dissolved in DMSO)
-
96-well microplates
-
Microplate reader
Protocol:
-
Reaction Mixture: In a 96-well plate, add the urease enzyme solution, phosphate buffer, and the test compound at various concentrations.
-
Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the urea solution to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined time.
-
Color Development: Add the phenol and alkali reagents to develop the indophenol blue color, which is proportional to the amount of ammonia produced.
-
Absorbance Measurement: Measure the absorbance at 625 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Visualization
Caption: Urease-catalyzed reaction and its inhibition.
Application Notes and Protocols for Palladium-Catalyzed Reactions of Halogenated Pyridine Aldehydes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of halogenated pyridine aldehydes. These reactions are pivotal in synthetic chemistry, enabling the construction of complex molecular architectures integral to drug discovery and materials science. The pyridine aldehyde moiety is a versatile pharmacophore and a key synthetic intermediate. This document covers fundamental palladium-catalyzed reactions including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, as well as carbonylative couplings, with a focus on their application to halogenated pyridine aldehyde substrates.
I. Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. These reactions are characterized by their high efficiency, functional group tolerance, and mild reaction conditions. For halogenated pyridine aldehydes, these methods provide a powerful toolkit for introducing a wide array of substituents, thereby enabling the synthesis of diverse libraries of compounds for biological screening and materials development.
The general catalytic cycle for these reactions involves the oxidative addition of the halopyridine aldehyde to a Pd(0) species, followed by a key step such as transmetalation (Suzuki), migratory insertion (Heck), or reaction with a copper acetylide (Sonogashira), and concluding with reductive elimination to afford the product and regenerate the Pd(0) catalyst.[1][2][3][4][5]
II. Reaction Types and Applications
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent (boronic acid or ester) with an organic halide.[2][5] This reaction is widely used due to the stability and low toxicity of the boronic acid reagents. For halogenated pyridine aldehydes, the Suzuki coupling allows for the introduction of various aryl, heteroaryl, or alkyl groups.
General Reaction Scheme:
Where Ar is a pyridine ring, X is a halogen, and R is an organic substituent.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated Pyridines
| Entry | Halopyridine Substrate | Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (3-6%) | SPhos (6-18%) | Na₃PO₄ | Toluene/H₂O (10:1) | 100 | Low (3-15%)[6] |
| 2 | 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ (2%) | SPhos (4%) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | High[7] |
| 3 | 2-Chloro-6-fluorobenzaldehyde | Phenylboronic acid | Pd₂(dba)₃ (2%) | SPhos (8%) | K₃PO₄ | Toluene | 100 | 95[8] |
| 4 | 5-(4-Bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ (5%) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | Good[9] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [7][10]
-
Reaction Setup: To an oven-dried Schlenk tube, add the halogenated pyridine aldehyde (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Heck Reaction
The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene.[4][11] This reaction is a powerful tool for the vinylation of halogenated pyridine aldehydes.
General Reaction Scheme:
Where Ar is a pyridine ring, X is a halogen, and R is an organic substituent.
Table 2: Representative Conditions for Heck Reaction of Halogenated Pyridines
| Entry | Halopyridine Substrate | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 6-Bromonicotinonitrile | n-Butyl acrylate | Pd(OAc)₂ (2%) | P(o-tol)₃ (4%) | Et₃N | NMP | 100-120 | Good[12] |
| 2 | Aryl Bromide | Styrene | Pd(OAc)₂ (0.5%) | Oxazolinyl ligand (0.01%) | K₂CO₃ | DMA | 130-140 | 56-94[3] |
| 3 | Aryl Bromide | n-Butyl acrylate | Pd/Phosphine-Imidazolium Salt | - | - | - | - | High[11] |
| 4 | Iodobenzene | Styrene | PdCl₂ | - | KOAc | Methanol | 120 | -[4] |
Experimental Protocol: General Procedure for Heck Reaction [12]
-
Reaction Setup: To a dry Schlenk flask, add the halogenated pyridine aldehyde (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., P(o-tol)₃, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Reagent Addition: Add the anhydrous solvent (e.g., NMP), the alkene (1.5 mmol), and the base (e.g., Et₃N, 2.0 mmol) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Catalytic Cycle for Heck Reaction
Caption: Catalytic cycle of the Heck reaction.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[3][13] This reaction is highly valuable for the synthesis of alkynyl-substituted pyridine aldehydes.
General Reaction Scheme:
Where Ar is a pyridine ring, X is a halogen, and R is an organic substituent.
Table 3: Representative Conditions for Sonogashira Coupling of Halogenated Pyridines
| Entry | Halopyridine Substrate | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5%) | CuI (5%) | Et₃N | DMF | 100 | 96[14] |
| 2 | 4-Iodotoluene | Phenylacetylene | 5% Pd on alumina | 0.1% Cu₂O on alumina | - | THF/DMA (9:1) | 80 | 60 (in flow)[15] |
| 3 | Aryl Bromides | Aryl Alkynes | (NHC)-Pd (0.01%) | (NHC)-Cu (1%) | - | - | - | High[8] |
| 4 | Aryl Halides (I, Br, Cl) | Alkynes | PdCl₂(PPh₃)₂ (3%) | - | TBAF | Solvent-free | - | Moderate to Excellent[16] |
Experimental Protocol: General Procedure for Sonogashira Coupling [14][15]
-
Reaction Setup: To a dry Schlenk flask, add the halogenated pyridine aldehyde (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) iodide (1-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF) and the base (e.g., triethylamine, 2.0 mmol). Then, add the terminal alkyne (1.2 mmol) dropwise.
-
Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 100 °C) for the necessary time (1-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with saturated aqueous ammonium chloride solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Catalytic Cycle for Sonogashira Coupling
Caption: Catalytic cycles of the Sonogashira reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from an aryl halide and an amine.[1][17] This reaction is a powerful method for synthesizing aminopyridine aldehydes.
General Reaction Scheme:
Where Ar is a pyridine ring, X is a halogen, and R' and R'' are hydrogen, alkyl, or aryl groups.
Table 4: Representative Conditions for Buchwald-Hartwig Amination of Halogenated Pyridines
| Entry | Halopyridine Substrate | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromopyridine | Volatile amines | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | 55-98[18] |
| 2 | 2,4-Dichloropyridine | Anilines | Xantphos-based catalyst | - | - | - | 100 | High regioselectivity[15] |
| 3 | Aryl Bromide | Aniline | Pd(OAc)₂ (5%) | BINAP (8%) | Cs₂CO₃ | Toluene | 110 | -[19] |
| 4 | 2-Chlorotoluene | Morpholine | (NHC)Pd(allyl)Cl | - | - | - | - | 94[20] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [19][21]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃), the ligand (e.g., BINAP), and the base (e.g., NaOtBu).
-
Reagent Addition: Add the halogenated pyridine aldehyde, the amine, and the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the tube and heat the reaction mixture with stirring for the required time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Carbonylative Coupling Reactions
Palladium-catalyzed carbonylative couplings introduce a carbonyl group into a molecule, typically using carbon monoxide (CO) gas. These reactions can be used to synthesize ketones, esters, and amides from halogenated pyridine aldehydes. For example, a carbonylative Suzuki coupling can produce biaryl ketones.[22][23]
General Reaction Scheme (Carbonylative Suzuki):
Where Ar is a pyridine ring, X is a halogen, and R is an organic substituent.
Table 5: Representative Conditions for Carbonylative Suzuki Coupling
| Entry | Halide Substrate | Boronic Acid Derivative | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 3-Bromopyridine | 3-Thienyl DABO boronate | Pd(dba)₂ (5%) | (t-Bu)₃P·HBF₄ (10%) | Cy₂NMe | DMF | - | 73[22][23] |
| 2 | Aryl Bromides | Aryl trihydroxyborates | Pd(dba)₂ (5%) | (t-Bu)₃P·HBF₄ (10%) | Base-free | DMF | - | Modest to Excellent[22] |
Experimental Protocol: General Procedure for Carbonylative Suzuki Coupling [22][23]
-
Reaction Setup: In a two-chamber reactor, charge one chamber with a CO-releasing molecule (e.g., COgen), the palladium catalyst (e.g., Pd(dba)₂), the ligand (e.g., (t-Bu)₃P·HBF₄), and a base (if required) in an anhydrous solvent (e.g., DMF).
-
Reagent Addition: In the second chamber, add the halogenated pyridine aldehyde and the boronic acid derivative.
-
Reaction: Heat the reactor to generate CO gas, which then enters the second chamber. Stir the reaction mixture at the desired temperature for the required time.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up: After cooling, quench the reaction and extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.
III. General Experimental Workflow
The following diagram illustrates a general workflow applicable to many palladium-catalyzed cross-coupling reactions.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
IV. Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of halogenated pyridine aldehydes. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. The protocols and data presented in these application notes serve as a guide for researchers to develop and optimize these important transformations for their specific substrates and target molecules. Careful optimization of reaction conditions is often necessary, especially when working with multifunctional substrates like pyridine aldehydes.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heck Reaction [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. scirp.org [scirp.org]
- 15. rsc.org [rsc.org]
- 16. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. organic-synthesis.com [organic-synthesis.com]
- 20. rsc.org [rsc.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
Derivatization of the aldehyde group of 3-Bromo-5-methylpyridine-4-carboxaldehyde
Application Notes: Derivatization of 3-Bromo-5-methylpyridine-4-carboxaldehyde
Introduction
This compound is a versatile heterocyclic building block crucial in medicinal chemistry and drug discovery. The strategic positioning of a reactive aldehyde group, a bromine atom suitable for cross-coupling reactions, and a methyl group on the pyridine core allows for extensive and targeted derivatization. The aldehyde functionality, in particular, serves as a key handle for a variety of chemical transformations, enabling the synthesis of diverse compound libraries for hit-to-lead campaigns and structure-activity relationship (SAR) studies. This document outlines detailed protocols for several key derivatization reactions of the aldehyde group.
Key Derivatization Strategies
The aldehyde group of this compound can be readily transformed into a wide range of functional groups. The primary strategies discussed herein include:
-
Reductive Amination: Formation of C-N bonds to introduce diverse amine functionalities, which is fundamental for modulating physicochemical properties such as solubility and basicity, and for establishing key interactions with biological targets.
-
Knoevenagel Condensation: Creation of C=C double bonds by reacting with active methylene compounds, yielding α,β-unsaturated systems that are valuable intermediates and pharmacophores.[1][2][3]
-
Wittig Reaction: A reliable method for synthesizing alkenes with control over stereochemistry, allowing for the introduction of various substituted vinyl groups.[4]
-
Oxidation: Conversion of the aldehyde to a carboxylic acid, providing a key functional group for forming amides, esters, and serving as a hydrogen bond donor or an anchor for ionic interactions.[5][6]
-
Reduction: Transformation of the aldehyde into a primary alcohol, which can be further functionalized or act as a hydrogen-bonding moiety.
These reactions are foundational in organic synthesis due to their reliability, functional group tolerance, and broad substrate scope.
Experimental Protocols & Data
Reductive Amination
Application: This one-pot reaction is one of the most effective methods for synthesizing primary, secondary, and tertiary amines.[7][8] In drug development, introducing varied amine substituents is a key strategy for optimizing potency, selectivity, and pharmacokinetic properties. The reaction proceeds via the formation of an intermediate imine or iminium ion, which is then reduced in situ by a mild reducing agent.[7]
Protocol: Synthesis of (3-Bromo-5-methylpyridin-4-yl)-N-(propan-2-yl)methanamine
-
Materials:
-
This compound (1.0 mmol, 214 mg)
-
Isopropylamine (1.1 mmol, 94 µL)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 mmol, 254 mg)[7][9]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine, Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
-
-
Procedure:
-
To a solution of this compound (1.0 mmol) in DCM (10 mL) in a round-bottom flask, add isopropylamine (1.1 mmol).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.2 mmol) portion-wise over 5 minutes. Caution: The reaction may gently effervesce.
-
Stir the reaction mixture at room temperature for 6-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL).
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the desired secondary amine.
-
Data Summary: Reductive Amination
| Amine Input | Reducing Agent | Solvent | Time (h) | Typical Yield (%) |
| Benzylamine | NaBH(OAc)₃ | DCE | 8 | 85-95 |
| Morpholine | NaBH₃CN, AcOH | MeOH | 12 | 80-90 |
| Ethylamine | 2-Picoline Borane | MeOH | 6 | 88-96[10] |
| Aniline | NaBH₄ / DOWEX® | THF | 4 | 82-92[11] |
Knoevenagel Condensation
Application: This reaction is a powerful tool for C-C bond formation, leading to electron-deficient alkenes.[1] It involves the condensation of an aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate), typically catalyzed by a weak base.[2][3] The products are important intermediates for synthesizing more complex heterocyclic systems and Michael acceptors.
Protocol: Synthesis of (E)-2-cyano-3-(3-bromo-5-methylpyridin-4-yl)acrylamide
-
Materials:
-
This compound (1.0 mmol, 214 mg)
-
2-Cyanoacetamide (1.0 mmol, 84 mg)
-
Piperidine (catalytic amount, ~5 µL)
-
Ethanol (5 mL)
-
Round-bottom flask with reflux condenser
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and 2-cyanoacetamide (1.0 mmol) in ethanol (5 mL).
-
Add a catalytic amount of piperidine.
-
Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours. The product may begin to precipitate from the solution.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath for 30 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 3 mL) and dry under vacuum to obtain the pure product.
-
Data Summary: Knoevenagel Condensation
| Active Methylene Compound | Catalyst | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Malononitrile | None | H₂O:EtOH | RT | 1 | 90-98[1] |
| Ethyl Cyanoacetate | Piperidine | EtOH | 80 | 3 | 85-95 |
| Diethyl Malonate | Basic Alumina | Toluene | 110 | 5 | 75-85 |
| Thiobarbituric Acid | Piperidine | EtOH | RT | 2 | 88-97[2] |
Wittig Reaction
Application: The Wittig reaction converts aldehydes into alkenes by reacting them with a phosphorus ylide (Wittig reagent).[4] This method is highly versatile for creating C=C bonds and is widely used in natural product synthesis and the preparation of functional materials. The stereochemical outcome (E/Z) can often be influenced by the nature of the ylide.[4]
Protocol: Synthesis of 3-Bromo-5-methyl-4-vinylpyridine
-
Materials:
-
Methyltriphenylphosphonium bromide (1.1 mmol, 393 mg)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF, 1.1 mL)
-
This compound (1.0 mmol, 214 mg)
-
Anhydrous Tetrahydrofuran (THF) (15 mL)
-
Schlenk flask or flame-dried flask with septum, inert atmosphere (N₂ or Ar)
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.1 mmol) and anhydrous THF (10 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Add NaHMDS solution (1.1 mL) dropwise via syringe. The mixture will turn a characteristic deep yellow/orange color, indicating ylide formation.
-
Stir the ylide suspension at 0 °C for 1 hour.
-
Cool the mixture to -15 °C (or maintain at 0 °C).
-
Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC or LC-MS.
-
Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to isolate the alkene.
-
Data Summary: Wittig Reaction
| Wittig Reagent Precursor | Base | Solvent | Temp (°C) | Typical Yield (%) |
| (EtO)₂P(O)CH₂CO₂Et (HWE) | NaH | THF | RT | 80-90 (E-selective) |
| Ph₃PCH₂OCH₃·Cl | n-BuLi | THF | -78 to RT | 70-85 |
| Ph₃PCHCO₂Et·Br | K₂CO₃ | DCM/H₂O | RT | 75-90 |
Oxidation to Carboxylic Acid
Application: The oxidation of the aldehyde to a carboxylic acid is a fundamental transformation.[6][12] The resulting 3-Bromo-5-methylisonicotinic acid is a valuable intermediate for the synthesis of amides and esters, allowing for library development via coupling with diverse amines and alcohols.
Protocol: Synthesis of 3-Bromo-5-methylisonicotinic Acid
-
Materials:
-
This compound (1.0 mmol, 214 mg)
-
Oxone® (potassium peroxymonosulfate) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Round-bottom flask
-
-
Procedure:
-
Dissolve this compound (1.0 mmol) in DMF (5 mL) in a round-bottom flask.
-
Add Oxone® (2.0 mmol) to the solution.
-
Stir the mixture at room temperature for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.
-
Pour the reaction mixture into water (30 mL).
-
Adjust the pH to ~3-4 with 1 M HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum. If no precipitate forms, extract the aqueous solution with ethyl acetate.
-
Data Summary: Oxidation Reactions
| Oxidizing Agent | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| KMnO₄ | Acetone/H₂O | 0 to RT | 2 | 70-85[5] |
| Pyridinium Dichromate (PDC) | DMF | RT | 12 | 80-90[5] |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 0 | 0.5 | 85-95[13] |
| N-Hydroxyphthalimide (NHPI)/O₂ | Acetonitrile | 60 | 24 | 75-90[6] |
Visualizations
Caption: Key derivatization pathways for the aldehyde group.
Caption: Experimental workflow for the Reductive Amination protocol.
Caption: Logic diagram for SAR exploration via derivatization.
References
- 1. bcc.bas.bg [bcc.bas.bg]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. rsc.org [rsc.org]
- 10. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 11. redalyc.org [redalyc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-5-methylpyridine-4-carboxaldehyde
Welcome to the technical support center for the synthesis of 3-Bromo-5-methylpyridine-4-carboxaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. The following information is presented in a question-and-answer format to directly address potential challenges in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for introducing a formyl group onto the 3-Bromo-5-methylpyridine backbone at the 4-position?
The two main strategies for the formylation of 3-Bromo-5-methylpyridine to obtain this compound are:
-
Directed ortho-metalation followed by formylation: This involves the deprotonation of the pyridine ring at the 4-position using a strong base, typically an organolithium reagent, followed by quenching the resulting lithiated species with a formylating agent like N,N-dimethylformamide (DMF). This method is often effective for introducing functional groups onto pyridine rings, which can be challenging with traditional electrophilic substitution methods.
-
Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, generated in situ from a substituted amide (like DMF) and a dehydrating agent (like phosphorus oxychloride, POCl₃), to formylate electron-rich aromatic and heteroaromatic compounds.[1][2][3][4] While pyridines are generally electron-deficient, the Vilsmeier-Haack reaction can be a viable method, although it may require optimization of reaction conditions.[3]
Troubleshooting Guides
Low or No Product Yield
Q2: I am observing very low to no yield of the desired this compound. What are the potential causes and how can I address them?
Low or no product formation can stem from several factors related to both the directed metalation and Vilsmeier-Haack routes.
Troubleshooting Directed ortho-Metalation (Lithiation-Formylation)
Potential Cause 1: Incomplete Lithiation
-
Solution: The success of this reaction hinges on the efficient formation of the lithiated intermediate.
-
Reagent Quality: Ensure your organolithium reagent (e.g., n-BuLi, LDA) is fresh and has been properly titrated to determine its exact molarity. Old or improperly stored reagents will have a lower concentration, leading to incomplete deprotonation.
-
Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. Rigorously dry all glassware and solvents. THF, a common solvent for these reactions, should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). Ensure the reaction is carried out under a dry, inert atmosphere (e.g., argon or nitrogen).
-
Temperature Control: Perform the lithiation at a low temperature, typically -78 °C, to prevent side reactions and decomposition of the lithiated intermediate. Use a cryostat or a dry ice/acetone bath to maintain a stable low temperature.
-
Potential Cause 2: Incorrect Stoichiometry
-
Solution: Carefully control the stoichiometry of your reagents.
-
A slight excess of the organolithium reagent (typically 1.1 to 1.5 equivalents) is often used to ensure complete deprotonation of the starting material.
-
Use a sufficient excess of the formylating agent (DMF) to quench the lithiated species effectively.
-
Potential Cause 3: Side Reactions
-
Solution: The electron-deficient nature of the pyridine ring can sometimes lead to side reactions.
-
Halogen Scrambling: In some instances, lithiation of bromopyridines can lead to halogen "dancing" or scrambling, where the bromine atom migrates to a different position on the ring. This can be influenced by the choice of base and reaction conditions.
-
Addition of the Organolithium Reagent: Instead of deprotonation, the organolithium reagent could potentially add to the pyridine ring. Using a sterically hindered base like lithium diisopropylamide (LDA) can sometimes mitigate this.
-
Troubleshooting the Vilsmeier-Haack Reaction
Potential Cause 1: Low Reactivity of the Pyridine Ring
-
Solution: Pyridine is an electron-deficient heterocycle, which makes it less reactive towards electrophilic substitution compared to electron-rich aromatics.[2]
-
Reaction Temperature: The reaction temperature is a critical parameter. It may need to be optimized, with temperatures ranging from below 0°C to 80°C or higher, depending on the substrate's reactivity.[5]
-
Reagent Stoichiometry: The ratio of the Vilsmeier reagent (DMF/POCl₃) to the substrate may need to be increased to drive the reaction forward.
-
Potential Cause 2: Improper Formation of the Vilsmeier Reagent
-
Solution: The Vilsmeier reagent is typically prepared in situ by adding POCl₃ to DMF at a low temperature (e.g., 0 °C). Ensure the reagent is formed correctly before adding the 3-bromo-5-methylpyridine.
Potential Cause 3: Decomposition of Starting Material or Product
-
Solution: Harsh reaction conditions can lead to decomposition.
-
If you observe significant charring or the formation of intractable tars, consider lowering the reaction temperature or reducing the reaction time.
-
Monitor the reaction progress by TLC to determine the optimal reaction time and avoid prolonged heating.
-
Data Presentation: Optimizing Reaction Conditions
| Parameter | Directed ortho-Metalation (Lithiation-Formylation) | Vilsmeier-Haack Reaction |
| Base/Reagent | n-BuLi or LDA | POCl₃ |
| Formylating Agent | DMF | DMF |
| Solvent | Anhydrous THF or Diethyl Ether | Dichloromethane (DCM) or neat DMF |
| Temperature | -78 °C for lithiation, then warming | 0 °C to 100 °C (requires optimization) |
| Stoichiometry (Reagent:Substrate) | 1.1 - 1.5 : 1 (Base) | 1.5 - 3.0 : 1 (POCl₃) |
| Reaction Time | 1-4 hours | 2-24 hours (requires optimization) |
Experimental Protocols
The following are general experimental protocols that can be adapted and optimized for the synthesis of this compound.
Protocol 1: Directed ortho-Metalation and Formylation
Materials:
-
3-Bromo-5-methylpyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (titrated)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-Bromo-5-methylpyridine (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi (1.1-1.5 eq) in hexanes dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Slowly add anhydrous DMF (2.0-3.0 eq) dropwise, again keeping the temperature below -70 °C.
-
Allow the reaction to stir at -78 °C for another 1-2 hours, then gradually warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Vilsmeier-Haack Reaction
Materials:
-
3-Bromo-5-methylpyridine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous (optional)
-
Ice-water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (as solvent or co-solvent).
-
Cool the DMF to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.5-3.0 eq) dropwise via the dropping funnel.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 3-Bromo-5-methylpyridine (1.0 eq) in anhydrous DMF or DCM dropwise to the Vilsmeier reagent.
-
Heat the reaction mixture to the desired temperature (start with a modest temperature, e.g., 60-80 °C, and optimize as needed) and stir for 2-24 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice-water.
-
Neutralize the mixture with a saturated aqueous NaHCO₃ solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Experimental Workflows
Caption: Workflow for the synthesis of this compound via directed ortho-metalation and formylation.
Caption: Workflow for the Vilsmeier-Haack synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
Technical Support Center: Purification of 3-Bromo-5-methylpyridine-4-carboxaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Bromo-5-methylpyridine-4-carboxaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials (e.g., 3-Bromo-5-methylpyridine), over-oxidized product (3-Bromo-5-methylpyridine-4-carboxylic acid), and residual solvents from the synthesis. Depending on the synthetic route, other related pyridine derivatives may also be present.
Q2: My purified this compound is degrading upon storage. How can I prevent this?
A2: Aldehydes can be susceptible to oxidation. For long-term storage, it is recommended to keep the compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon). Storing it in a refrigerator or freezer can also help minimize degradation.
Q3: I am observing significant peak tailing during column chromatography of this compound. What is the cause and how can I resolve it?
A3: The basic nature of the pyridine ring can interact with the acidic silica gel, leading to peak tailing. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v), to your eluent system.[1] This will neutralize the acidic sites on the silica and improve the peak shape.
Q4: Can I use recrystallization to purify this compound?
A4: Yes, recrystallization can be an effective method if the crude product is a solid. The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Troubleshooting Guides
Column Chromatography Purification
This guide addresses common issues encountered during the purification of this compound using silica gel column chromatography.
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Separation of Product and Impurities | Incorrect solvent system polarity. | 1. Optimize Eluent: Use thin-layer chromatography (TLC) to test various solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate). 2. Adjust Polarity: If the spots are too high on the TLC plate (high Rf), decrease the polarity of the eluent (less ethyl acetate). If the spots are too low (low Rf), increase the polarity (more ethyl acetate). |
| Product Elutes with the Solvent Front | Eluent is too polar. | Reduce the polarity of the eluent significantly. Start with a low percentage of the polar solvent and gradually increase it (gradient elution). |
| Product is not Eluting from the Column | Eluent is not polar enough. | Increase the polarity of the eluent. If using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. |
| Tailing of the Product Peak | Interaction of the basic pyridine with acidic silica gel. | Add 0.1-1% triethylamine to the eluent to improve peak shape.[1] |
| Product Appears as Multiple Spots on TLC | The product might be degrading on the silica gel. | Deactivate the silica gel by mixing it with a small amount of water (e.g., 1% w/w) before packing the column. Alternatively, use neutral alumina as the stationary phase. |
Recrystallization Purification
This guide provides solutions for common problems during the recrystallization of this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Product Does Not Dissolve in Hot Solvent | The chosen solvent is not suitable. | 1. Increase Solvent Volume: Add more of the hot solvent until the product dissolves. 2. Try a Different Solvent: Test the solubility of your compound in a variety of solvents to find one that dissolves it when hot. |
| No Crystals Form Upon Cooling | The solution is too dilute, or the compound is very soluble even at low temperatures. | 1. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal. 2. Reduce Solvent Volume: Evaporate some of the solvent to concentrate the solution and then allow it to cool again. 3. Use an Anti-Solvent: Add a solvent in which your compound is insoluble dropwise to the solution until it becomes cloudy, then gently heat until it is clear again and allow to cool slowly. |
| Oily Precipitate Forms Instead of Crystals | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | 1. Use a Lower-Boiling Point Solvent: Select a solvent with a boiling point below the melting point of your compound. 2. Cool the Solution More Slowly: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. |
| Low Recovery of Purified Product | Too much solvent was used, or the compound has significant solubility in the cold solvent. | 1. Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the compound. 2. Cool Thoroughly: Ensure the solution is cooled sufficiently in an ice bath to maximize crystal formation before filtration. 3. Wash with Cold Solvent: Wash the collected crystals with a minimal amount of ice-cold solvent. |
Experimental Protocols
Protocol 1: Column Chromatography
This protocol provides a general procedure for the purification of 1 gram of crude this compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or Heptane)
-
Ethyl acetate
-
Triethylamine (optional)
-
Glass chromatography column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry powder to the top of the column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 90:10 Hexanes:Ethyl Acetate).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Quantitative Data Summary:
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexanes:Ethyl Acetate (Gradient, e.g., 95:5 to 80:20) |
| Eluent Modifier (Optional) | 0.1-1% Triethylamine |
| Typical Product Rf | 0.2 - 0.4 (in 80:20 Hexanes:Ethyl Acetate) |
Protocol 2: Recrystallization
This protocol outlines a general procedure for the recrystallization of 1 gram of crude this compound.
Materials:
-
Crude this compound
-
Ethyl acetate
-
Hexanes (or Petroleum Ether)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of a moderately polar solvent (e.g., ethyl acetate) and heat gently until the solid dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution.
-
Crystallization: Slowly add a non-polar solvent (e.g., hexanes) to the hot solution until it becomes slightly cloudy. Add a few drops of the hot polar solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent (the same solvent mixture used for recrystallization).
-
Drying: Dry the crystals under vacuum.
Quantitative Data Summary:
| Parameter | Recommended Solvent System |
| Solvent 1 (Good Solvent) | Ethyl Acetate |
| Solvent 2 (Anti-Solvent) | Hexanes or Petroleum Ether |
| Typical Ratio (v/v) | To be determined experimentally based on solubility |
| Cooling Temperature | 0 - 5 °C |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
Common side reactions in the synthesis of substituted pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and side reactions encountered during the synthesis of substituted pyridines.
Frequently Asked Questions (FAQs)
Hantzsch Pyridine Synthesis
Q1: My Hantzsch pyridine synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Hantzsch synthesis are a common issue, often stemming from suboptimal reaction conditions or incomplete oxidation of the 1,4-dihydropyridine intermediate.[1] Harsh reaction conditions and long reaction times associated with classical methods can also contribute to lower efficiency.[1]
Troubleshooting Steps:
-
Optimize Reaction Conditions: Traditional methods using refluxing ethanol can be inefficient.[1] Consider alternative catalysts and solvent systems. For example, using p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles has been shown to improve yields significantly.[1] Solvent-free conditions with catalysts like γ-Al2O3 nanoparticles can also lead to high yields in shorter reaction times.[1]
-
Ensure Complete Oxidation: The initial product is a 1,4-dihydropyridine, which must be oxidized to the final pyridine product. Incomplete oxidation is a frequent cause of low yields.[1] Ensure you are using an effective oxidizing agent in the correct stoichiometric amount. Common oxidants include nitric acid, potassium permanganate (KMnO4), and chromium trioxide (CrO3).[1][2] Milder conditions can be achieved with iodine in refluxing methanol.[1]
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the conversion of the dihydropyridine intermediate to the final product.[1]
Q2: I am observing unexpected byproducts in my Hantzsch synthesis. What are these and how can I prevent their formation?
A2: Side product formation in the Hantzsch synthesis can occur from competing reaction pathways, such as the self-condensation of starting materials or incorrect reaction sequences in unsymmetrical syntheses.[1][3]
Common Side Products and Solutions:
-
Incorrect Intermediates (in unsymmetrical synthesis): When using two different β-ketoesters, an incorrect order of reagent addition can lead to the formation of undesired products, such as tricyclic pyrans.[1]
-
Solution: To improve regioselectivity, it is beneficial to pre-form the Knoevenagel adduct (between the aldehyde and one equivalent of the β-ketoester) or the enamine before the final cyclization step.[1]
-
-
Self-Condensation Products: β-ketoesters can undergo self-condensation, reducing the availability of starting material for the main reaction.
-
Solution: Carefully control the reaction temperature and consider the slow addition of reagents to minimize self-condensation.[3]
-
| Condition | Desired Product Yield | Side Product(s) | Side Product Yield |
| Standard one-pot, unsymmetrical | 45% | Tricyclic pyran | 30% |
| Pre-formation of Knoevenagel adduct | 85% | Tricyclic pyran | <5% |
| High concentration, rapid heating | 60% | Self-condensation polymer | 25% |
| Slow addition, controlled temp. | 90% | Self-condensation polymer | <2% |
Chichibabin Reaction
Q3: My Chichibabin reaction is producing a significant amount of a dimeric byproduct. How can I favor the desired 2-aminopyridine?
A3: The Chichibabin reaction, which is the amination of pyridine with sodium amide to produce 2-aminopyridine, can be complicated by a dimerization side reaction.[4] This is particularly prevalent with certain substrates. For instance, with 4-tert-butylpyridine, the dimer can be the major product.[4]
Troubleshooting Dimerization:
-
Reaction Conditions: The choice of solvent and temperature can influence the reaction outcome. While the reaction is often carried out in solvents like xylene or toluene at elevated temperatures, these conditions can sometimes favor dimerization.[5]
-
Substrate Concentration: High concentrations of the pyridine substrate may increase the rate of the bimolecular dimerization reaction. Running the reaction at a lower concentration can help to disfavor this pathway.
-
Alternative Reagents: While sodium amide is the classic reagent, modern variations with improved selectivity have been developed.[5]
| Substrate | Conditions | 2-Aminopyridine Yield | 2,2'-Bipyridine Yield |
| 4-tert-butylpyridine | NaNH2, Xylene, reflux | 11%[4] | 89%[4] |
| Pyridine | NaNH2, Toluene, 110°C | ~75% | ~10% |
| Pyridine | NaNH2, liquid NH3, -33°C | ~85% | <5% |
Bohlmann-Rahtz Pyridine Synthesis
Q4: I am experiencing decomposition of my starting materials in the Bohlmann-Rahtz synthesis. What is causing this and how can I avoid it?
A4: The Bohlmann-Rahtz synthesis involves the condensation of an enamine with an ethynylketone, followed by a cyclodehydration step that often requires high temperatures.[6] This can lead to the decomposition of thermally sensitive starting materials, particularly acid-sensitive enamines.[1]
Minimizing Decomposition:
-
Use of Catalysts: The high temperatures required for the cyclodehydration can be lowered by using a catalyst.[7] Acids such as acetic acid, or solid acid catalysts like Amberlyst-15, can facilitate the cyclization at milder temperatures.[7]
-
In Situ Generation of Enamines: For enamines that are particularly unstable, they can be generated in situ from the corresponding ketone and an ammonia source like ammonium acetate.[7]
-
Solvent Choice: The choice of solvent can impact the stability of the intermediates. Protic solvents like ethanol have been shown to be effective.
Experimental Protocols
Protocol 1: Hantzsch Synthesis with Incomplete Oxidation Troubleshooting
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1 equivalent), β-ketoester (2 equivalents), and ammonium acetate (1.2 equivalents) in ethanol.
-
Reaction: Heat the mixture to reflux and monitor by TLC.
-
Troubleshooting Incomplete Oxidation:
-
After the initial condensation is complete (as indicated by TLC), cool the reaction mixture.
-
Add a suitable oxidizing agent, such as iodine (1.1 equivalents).
-
Reflux the mixture again until the dihydropyridine intermediate is fully consumed.[1]
-
-
Workup: Cool the reaction mixture, remove the solvent under reduced pressure, and purify the residue by column chromatography.[1]
Protocol 2: Minimizing Dimerization in the Chichibabin Reaction
-
Reaction Setup: In a flask equipped with a cold finger condenser, add liquid ammonia.
-
Reagent Addition: Slowly add sodium amide (1.5 equivalents) to the liquid ammonia. Then, add the pyridine substrate (1 equivalent) dropwise over 30 minutes.
-
Reaction: Stir the reaction at -33°C for 4-6 hours. The formation of the red σ-adduct indicates reaction progress.[4]
-
Workup: Carefully quench the reaction by the addition of ammonium chloride, followed by the evaporation of the ammonia. Extract the product with an organic solvent and purify.
Visual Guides
Caption: Troubleshooting workflow for low yields and side products in Hantzsch pyridine synthesis.
Caption: Competing pathways in the Chichibabin reaction leading to amination versus dimerization.
References
Technical Support Center: Optimization of Suzuki Coupling Conditions for Bromopyridines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of bromopyridines.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with a bromopyridine substrate yielding little to no product?
A1: Low to no yield in Suzuki couplings with bromopyridines is a common issue that can stem from several factors. The primary reason is often related to the pyridine nitrogen atom, which can coordinate with the palladium catalyst, leading to deactivation or "poisoning" of the catalyst.[1][2] Additionally, suboptimal reaction conditions, including the choice of catalyst, ligand, base, and solvent, can significantly hinder the reaction's progress. The purity of the reagents and the reaction atmosphere are also critical; impurities or the presence of oxygen can deactivate the catalyst and lead to unwanted side reactions.[3][4]
Q2: What are the most common side reactions observed in the Suzuki coupling of bromopyridines, and how can they be minimized?
A2: The most prevalent side reactions include:
-
Homocoupling of the boronic acid: This is often promoted by the presence of oxygen. To minimize this, it is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., Argon or Nitrogen).[1][3]
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and can be prevalent when using aqueous bases.[1] Using anhydrous conditions or more stable boronic esters (e.g., pinacol esters) can mitigate this issue.[1]
-
Dehalogenation: This involves the replacement of the bromine atom on the pyridine ring with a hydrogen atom. This can be caused by certain phosphine ligands and bases, particularly at elevated temperatures.[2] Trying a different ligand, a milder base, or lowering the reaction temperature may help.[2]
Q3: Is it necessary to run Suzuki coupling reactions under an inert atmosphere?
A3: Yes, it is highly recommended. The active Pd(0) catalyst is sensitive to atmospheric oxygen, which can lead to its deactivation and promote the undesirable homocoupling of the boronic acid.[2][3] For reproducible and optimal results, the reaction should be set up and run under an inert atmosphere, such as nitrogen or argon.[4]
Q4: Which is a better coupling partner, a bromopyridine or a chloropyridine?
A4: Generally, bromopyridines are more reactive than chloropyridines in Suzuki coupling reactions.[5] This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the initial oxidative addition step in the catalytic cycle. While modern catalyst systems with specialized ligands can effectively couple chloropyridines, they often require more forcing conditions (e.g., higher temperatures, higher catalyst loading).[5]
Troubleshooting Guides
Issue: Low to No Product Yield
Question: I am not observing any, or very little, of my desired coupled product. What are the common causes and how can I address this?
Answer: Low or nonexistent yields in Suzuki couplings involving bromopyridines are frequently encountered. The pyridine nitrogen can inhibit the palladium catalyst, and the electronic properties of the pyridine ring can influence the oxidative addition step.[2] Here are several factors to investigate:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently or is being deactivated.
-
Solution: Ensure your palladium source is of high quality and stored correctly. For Pd(II) precatalysts like Pd(OAc)₂, their reduction to Pd(0) is a critical step in the catalytic cycle. The choice of phosphine ligand is vital for stabilizing the Pd(0) species.[2] Consider using pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or highly active, air- and moisture-stable precatalysts.[4]
-
-
Suboptimal Ligand: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.
-
Inadequate Reaction Conditions: The combination of base, solvent, and temperature may not be optimal for your specific substrates.
-
Solution: A systematic screening of reaction parameters is often necessary. The base is crucial for activating the boronic acid.[2] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used, with K₃PO₄ often being effective for challenging couplings.[2][4] The solvent system must ensure that all reactants are sufficiently soluble.[4] Mixtures of an organic solvent (e.g., 1,4-dioxane, toluene, THF) and water are common.[4]
-
-
Poor Reagent Quality: Impurities in the starting materials can inhibit the catalyst.
-
Solution: Ensure the bromopyridine, boronic acid (or its ester), base, and solvent are pure and dry.[1]
-
-
Inadequate Degassing: Oxygen can deactivate the Pd(0) catalyst.[4]
Data Presentation
Table 1: Effect of Catalyst and Ligand on Suzuki Coupling Yields of Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Substrate | Coupling Partner | Yield (%) | Notes | Reference |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | 2-Bromopyridine | Phenylboronic acid | Low to Moderate | Prone to catalyst deactivation with pyridinic substrates. | [3] |
| Pd₂(dba)₃ (1-3) | SPhos (2-6) | 2-Bromopyridine | Arylboronic acids | Moderate to High | Bulky, electron-rich ligand helps to stabilize the catalyst. | [3] |
| Pd(PPh₃)₄ (5) | - | 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Moderate to Good | A common and readily available Pd(0) source. | [7] |
| PdCl₂(dppf) (3-5) | - | 2-Bromopyridine | Phenylboronic acid | High | Often used for a wide range of Suzuki couplings. | [4] |
Table 2: Effect of Base and Solvent on Suzuki Coupling Yields of Bromopyridines
| Base (equivalents) | Solvent | Substrate | Coupling Partner | Yield (%) | Notes | Reference |
| K₂CO₃ (2-3) | Toluene/H₂O | 2-Bromo-4-methylpyridine | Arylboronic acids | Moderate to High | A common and cost-effective choice. | [3] |
| K₃PO₄ (2-3) | 1,4-Dioxane/H₂O | 3-Bromopyridine | Phenylboronic acid | High | Often effective for more challenging couplings. | [2] |
| Cs₂CO₃ (2-3) | DMF | 5-Bromopyridine derivative | Arylboronic acids | High | A stronger base that can enhance reaction rates. | [7] |
| KF (3) | 1,4-Dioxane | 2-Bromopyridine | 2-Pyridylboronate | Moderate | A milder base, useful when base-sensitive functional groups are present. | [8] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Bromopyridine with an Arylboronic Acid
This is a generalized procedure and may require optimization for specific substrates.
Materials:
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Bromopyridine (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
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Base (e.g., K₂CO₃, 2.0 equiv.)
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Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Nitrogen or Argon gas (high purity)
-
Oven-dried glassware (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the bromopyridine, arylboronic acid, and the base under a counterflow of inert gas.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.[4]
-
Catalyst Addition: Add the palladium catalyst to the flask under a positive pressure of inert gas.
-
Solvent Addition: Using a syringe, add the degassed solvent mixture to the flask.
-
Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure product.
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Preventing de-bromination in reactions with bromo-pyridines
Welcome to our technical support center for chemists working with bromo-pyridines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges, with a focus on preventing de-bromination side reactions.
Troubleshooting Guide: Minimizing De-bromination
This guide is designed to help you troubleshoot and resolve issues of de-bromination observed during your experiments.
Issue: Significant de-bromination is observed in my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig).
This is a common side reaction where the bromine atom on the pyridine ring is replaced by a hydrogen atom, leading to reduced yields and purification challenges.[1][2] The primary causes often involve the generation of palladium-hydride species in the reaction mixture.[1]
Step 1: Evaluate the Base
Strong bases, particularly alkoxides, can promote the formation of hydride species that lead to de-bromination.[1][2]
-
Recommendation: Switch to a milder inorganic base.
-
Examples: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often effective alternatives.[1][2]
Step 2: Assess Reaction Temperature and Time
Elevated temperatures and prolonged reaction times can increase the rate of de-bromination.[2][3] This side reaction may have a higher activation energy, making it more prevalent at higher temperatures.[1]
-
Recommendation: Lower the reaction temperature and monitor the reaction progress closely. Aim to stop the reaction as soon as the starting material is consumed.[2]
Step 3: Analyze the Catalyst and Ligand System
The choice of palladium catalyst and phosphine ligand can significantly influence the competition between the desired cross-coupling and the undesired de-bromination.[2][3] For electron-deficient substrates like bromo-pyridines, bulky, electron-rich phosphine ligands can be beneficial.[4][5]
-
Recommendation: Screen different catalyst and ligand combinations. For electron-deficient aryl bromides, consider phosphine-free catalysts or specific bulky, electron-rich phosphine ligands.
-
Examples: Ligands such as SPhos and XPhos are often used to stabilize the catalyst and promote the desired reaction.[4][6]
Step 4: Check Solvents and Reagents
Protic solvents, residual water, or impurities in reagents can act as hydride sources, leading to the reductive cleavage of the carbon-bromine bond.[2]
-
Recommendation: Use anhydrous, aprotic solvents and ensure all reagents are dry.
-
Examples of Aprotic Solvents: Toluene, 1,4-dioxane, or tetrahydrofuran (THF).[2]
-
Reagent Purity: Ensure the purity of your reagents, as impurities can interfere with the catalytic cycle.[1]
Frequently Asked Questions (FAQs)
Q1: Why does de-bromination occur as a side reaction with bromo-pyridines?
A1: De-bromination in palladium-catalyzed cross-coupling reactions is often attributed to the formation of a palladium-hydride species.[1] This reactive species can arise from the base, solvent, or other impurities in the reaction mixture and subsequently react with the bromo-pyridine to replace the bromine atom with hydrogen.[1] Other potential pathways include the direct reduction of the aryl bromide by other components in the reaction.[1] Factors like high temperature, strong bases, and certain catalyst/ligand systems can promote this undesired reaction.[1][3]
Q2: How can I detect and quantify the amount of de-brominated impurity in my sample?
A2: Several standard analytical techniques can be used to detect and quantify de-brominated byproducts:
-
Thin Layer Chromatography (TLC): A quick qualitative method to assess the presence of the byproduct, which will likely have a different Rf value than the starting material and desired product.[3]
-
High-Performance Liquid Chromatography (HPLC): An excellent method for separating and quantifying the starting material, desired product, and the de-brominated impurity.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both separation and mass identification, confirming the presence of the impurity by its molecular weight.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of the impurity by observing characteristic signals of the unsubstituted pyridine ring. Quantification can be achieved through integration of the respective peaks.[3]
Q3: Can the position of the bromine atom on the pyridine ring affect the likelihood of de-bromination?
A3: Yes, the electronic properties of the pyridine ring and the position of the bromine atom can influence its susceptibility to de-bromination. The electron-deficient nature of the pyridine ring can make the C-Br bond more reactive under certain conditions.[4] The specific reactivity is a balance between the inherent strength of the C-Br bond and the reaction conditions employed.[3]
Q4: Are there any specific considerations for Suzuki-Miyaura vs. Buchwald-Hartwig reactions regarding de-bromination?
A4: While the general principles for preventing de-bromination apply to both, some nuances exist. In Suzuki-Miyaura reactions, protodeboronation of the boronic acid can be a competing side reaction, especially with aqueous bases.[4] Using stable boronic esters (e.g., pinacol esters) can help mitigate this.[4][5] In Buchwald-Hartwig aminations, the choice of a bulky, electron-rich biaryl phosphine ligand is often crucial for success with 2-bromopyridines.[6]
Data Presentation
Table 1: Influence of Base on De-bromination
| Base Type | Common Examples | Tendency for De-bromination | Recommended Application |
| Strong Bases | NaOt-Bu, NaOH, Alkoxides | High | Use with caution; consider alternatives if de-bromination is observed.[1] |
| Mild/Weak Bases | K₂CO₃, Cs₂CO₃, K₃PO₄ | Low to Moderate | Often the preferred choice to minimize de-bromination.[1][2] |
Table 2: Recommended Catalyst/Ligand Systems for Cross-Coupling of Bromo-pyridines
| Reaction Type | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | General Notes |
| Suzuki-Miyaura | Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-dioxane/water | 80-110 | Bulky, electron-rich ligands help stabilize the catalyst.[1][4] |
| Buchwald-Hartwig | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 | A robust system for a wide range of amines.[6] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Bromo-pyridine
Note: This is a generalized procedure and requires optimization for specific substrates.
-
Reaction Setup: In a dry Schlenk tube or reaction vial under an inert atmosphere (e.g., argon or nitrogen), combine the bromo-pyridine (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), the base (e.g., K₃PO₄, 2.0-3.0 eq.), the palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%), and the ligand (e.g., SPhos, 2-6 mol%).[4][6]
-
Solvent Addition: Add the degassed solvent(s) (e.g., a 4:1 to 10:1 mixture of 1,4-dioxane and water) via syringe.[1][6]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[4]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1][4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]
General Protocol for Buchwald-Hartwig Amination of a Bromo-pyridine
Note: This is a generalized procedure and requires optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.2 eq.).[6]
-
Reagent Addition: Add the bromo-pyridine (1.0 eq.), the amine (1.1 eq.), and the degassed solvent (e.g., toluene).[6]
-
Reaction: Heat the sealed tube to 80-110 °C with stirring.[6][7]
-
Monitoring: Monitor the reaction by TLC or LC-MS.[6]
-
Workup: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.[6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the residue by column chromatography.[6]
Visualizations
Caption: Troubleshooting workflow for addressing de-bromination.
Caption: Competing reaction pathways in cross-coupling of bromo-pyridines.
References
Aldehyde Group Protection in Pyridine Synthesis: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aldehyde group protection strategies in the context of pyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for protecting aldehyde groups during pyridine synthesis?
A1: The most prevalent and robust method for protecting aldehydes is their conversion to acetals, particularly cyclic acetals.[1][2] These are formed by reacting the aldehyde with a diol, such as ethylene glycol or 1,3-propanediol, under acidic conditions.[3][4] This strategy is favored because acetals are stable in neutral to strongly basic environments and do not react with many common nucleophiles or hydrides, thus protecting the aldehyde from unwanted side reactions during subsequent synthetic steps.[5][6]
Q2: Why is it necessary to protect aldehydes in the synthesis of pyridine derivatives?
A2: Aldehydes are highly reactive functional groups. In the multi-step synthesis of complex pyridine-containing molecules, other parts of the molecule may need to be modified using reagents that would also react with the aldehyde.[7] For example, if a reaction requires a strong base, a Grignard reagent, or a hydride reducing agent, an unprotected aldehyde would likely undergo an undesired reaction.[5][7] Protection temporarily masks the aldehyde's reactivity, allowing for selective transformations elsewhere in the molecule.[1]
Q3: What are "orthogonal" protecting groups and why are they important in complex pyridine synthesis?
A3: Orthogonal protecting groups are different types of protecting groups within the same molecule that can be removed under specific conditions without affecting the others.[8][9] This is crucial in complex syntheses where multiple functional groups need to be selectively unmasked at different stages. For instance, you might use an acid-labile acetal to protect an aldehyde while simultaneously using a base-labile group for an amine and a fluoride-labile silyl ether for a hydroxyl group.[10][11] This allows for a precise and controlled sequence of reactions.[8]
Troubleshooting Guide
Problem 1: Low yield during the acetal protection of a pyridine-containing aldehyde.
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Possible Cause 1: Incomplete reaction. The formation of acetals is an equilibrium process.[3] Water is a byproduct, and its presence can shift the equilibrium back to the starting materials.
-
Solution: Ensure the removal of water from the reaction mixture. This can be achieved by using a Dean-Stark trap during reflux or by adding a dehydrating agent like trimethyl orthoformate.[3]
-
-
Possible Cause 2: Interference from the pyridine nitrogen. The basic nitrogen of the pyridine ring can neutralize the acid catalyst required for acetal formation.
-
Possible Cause 3: Impure starting materials. Impurities in the aldehyde or diol can lead to side reactions and lower the yield.[13]
-
Solution: Ensure all reagents are pure before starting the reaction. Recrystallize or distill starting materials if necessary.[13]
-
Problem 2: The protecting group is cleaved during a subsequent reaction step.
-
Possible Cause: The chosen protecting group is not stable under the reaction conditions. Acetals are generally stable to bases and nucleophiles but are sensitive to acid.[5][7]
-
Solution: Carefully select a protecting group that is compatible with the planned reaction conditions. If your subsequent step requires acidic conditions, an acetal is not a suitable protecting group. In such cases, consider alternative protecting groups like dithioacetals, which are more stable to acidic conditions but can be removed with specific reagents like heavy metal salts.[3]
-
Problem 3: Difficulty in removing the acetal protecting group (deprotection).
-
Possible Cause 1: Insufficiently acidic conditions. The hydrolysis of acetals to regenerate the aldehyde requires an acid catalyst and water.[3]
-
Solution: Use a suitable acidic workup. Common conditions include dilute aqueous HCl or catalytic pyridinium tosylate (PPTS) in a mixture of an organic solvent and water.[3] The reaction can be gently heated if necessary.
-
-
Possible Cause 2: The molecule is sensitive to strong acids. The pyridine ring or other functional groups in your molecule might degrade under strongly acidic deprotection conditions.
-
Solution: Use milder deprotection methods. Catalytic amounts of a gentle Lewis acid like Er(OTf)₃ in wet nitromethane or sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) in water can be effective for cleaving acetals under less harsh conditions.[14]
-
Problem 4: Tailing during chromatographic purification of pyridine-containing compounds.
-
Possible Cause: Interaction of the basic pyridine nitrogen with acidic silica gel. The basicity of the pyridine ring can cause the compound to streak or "tail" on a standard silica gel column, leading to poor separation.[13]
-
Solution: Add a small amount of a base, such as triethylamine (typically 0.1-1%), to the eluent system.[13] This will neutralize the acidic sites on the silica gel and improve the peak shape. Alternatively, using neutral or basic alumina for chromatography can also mitigate this issue.
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Data Presentation
Table 1: Common Conditions for Acetal Protection of Aldehydes
| Protecting Group | Reagents | Catalyst | Solvent | Temperature | Typical Reaction Time |
| 1,3-Dioxolane | Ethylene glycol | p-TsOH (cat.) | Toluene or Benzene | Reflux | 4-24 hours |
| 1,3-Dioxane | 1,3-Propanediol | PPTS (cat.) | Dichloromethane | Room Temp to Reflux | 6-24 hours |
| Dimethyl acetal | Methanol | HCl (cat.) | Methanol | Room Temp | 2-12 hours |
Table 2: Conditions for Deprotection of Acetals
| Protecting Group | Reagents | Solvent | Temperature | Typical Reaction Time |
| 1,3-Dioxolane/Dioxane | Dilute HCl (aq.) | Acetone or THF | Room Temp | 1-6 hours |
| 1,3-Dioxolane/Dioxane | PPTS (cat.), H₂O | Acetone | Room Temp to 50 °C | 4-12 hours |
| Dimethyl acetal | Acetic acid, H₂O | THF | Room Temp | 2-8 hours |
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Pyridine-Aldehyde as a 1,3-Dioxolane
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Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve the pyridine-aldehyde (1 equivalent) in toluene.
-
Addition of Reagents: Add ethylene glycol (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.02 equivalents).
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is complete when the starting aldehyde is no longer visible.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (often with 0.5% triethylamine in the eluent) or crystallization.
Protocol 2: General Procedure for the Deprotection of a 1,3-Dioxolane Protected Pyridine-Aldehyde
-
Reaction Setup: Dissolve the protected pyridine-aldehyde in a mixture of acetone and water (e.g., 4:1 v/v).
-
Addition of Catalyst: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, ~0.1 equivalents).
-
Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C. Monitor the deprotection by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent such as ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting aldehyde as needed.
Visualizations
Caption: General workflow for using a protecting group on an aldehyde during pyridine synthesis.
Caption: Decision tree for selecting an appropriate aldehyde protecting group based on reaction conditions.
References
- 1. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 8. jocpr.com [jocpr.com]
- 9. benchchem.com [benchchem.com]
- 10. books.rsc.org [books.rsc.org]
- 11. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
Technical Support Center: Palladium Catalyst Removal from 3-Bromo-5-methylpyridine-4-carboxaldehyde Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium catalysts from reactions involving 3-Bromo-5-methylpyridine-4-carboxaldehyde.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from reactions with this compound particularly challenging?
A1: The primary difficulty arises from the Lewis basic nitrogen atom in the pyridine ring of the molecule. This nitrogen can coordinate strongly with the palladium catalyst, forming stable complexes that are difficult to remove using standard purification methods. This strong binding, or chelation, can keep the palladium species solubilized in the organic phase, making its separation from the desired product challenging.[1][2][3]
Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A2: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities. For palladium, the permitted daily exposure (PDE) is 100 µ g/day , which often translates to a concentration limit of 5 to 10 parts per million (ppm) in the final drug substance, depending on the daily dosage.[1][2] It is crucial to consult the latest ICH Q3D guidelines for specific limits.[2]
Q3: What are the most common methods for removing palladium catalysts in this context?
A3: The most common methods involve:
-
Adsorption: Using solid-supported materials that bind to palladium, which are then removed by filtration. Common adsorbents include activated carbon and specialized palladium scavengers.[1][2][4]
-
Scavenging: Employing molecules with a high affinity for palladium to selectively bind and facilitate its removal.[1][5]
-
Crystallization: Purifying the product by crystallization, which can leave the palladium impurities in the mother liquor.[1][4]
-
Chromatography: Using column chromatography to separate the product from the catalyst.[1][2]
-
Filtration: A simple filtration through a pad of Celite® can help remove insoluble or precipitated palladium species.[3][4][5]
Q4: What are palladium scavengers and how do they work?
A4: Palladium scavengers are typically solid-supported reagents, often based on silica or polymer backbones, that are functionalized with groups having a high affinity for palladium. Thiol-based scavengers (e.g., SiliaMetS® Thiol) and trimercaptotriazine (TMT) are particularly effective.[1] The scavenger is added to the reaction mixture, stirred for a specified time to allow for binding of the palladium, and then removed by filtration.[1][5]
Troubleshooting Guide
Issue 1: High levels of palladium remain in the product after initial purification.
-
Possible Cause: Strong chelation of palladium to the pyridine nitrogen of this compound.[1][2][3]
-
Troubleshooting Steps:
-
Employ a high-affinity scavenger: Use a scavenger specifically designed for palladium removal, such as thiol-functionalized silica or trimercaptotriazine (TMT).[1]
-
Optimize scavenging conditions: Experiment with the amount of scavenger (typically 3-5 equivalents relative to the palladium catalyst), temperature, and stirring time.[1]
-
Use a combination of methods: Consider a sequential treatment, for example, an initial filtration through Celite® to remove gross palladium, followed by treatment with a scavenger, and then a final polishing step with activated carbon.[1][3]
-
Issue 2: Significant product loss during the scavenging process.
-
Possible Cause: Non-specific adsorption of the this compound product onto the scavenger material, particularly with activated carbon.[3][4]
-
Troubleshooting Steps:
-
Screen different scavengers: Test a variety of scavengers to find one with high selectivity for palladium and low affinity for your product.[4]
-
Adjust the solvent system: The choice of solvent can influence the binding of both the palladium and the product to the scavenger. Using a solvent in which your product is highly soluble may minimize its adsorption.[4]
-
Minimize scavenger amount: Use the minimum amount of scavenger necessary to achieve the desired level of palladium removal, as determined through optimization experiments.[4]
-
Issue 3: Inefficient removal of palladium by filtration.
-
Possible Cause: Palladium may be present as finely dispersed particles or in a soluble form.
-
Troubleshooting Steps:
-
Use a filter aid: Filter the reaction mixture through a pad of Celite® to help trap finely dispersed palladium particles.[1][5]
-
Consider a scavenger: If the palladium is in a soluble, chelated form, filtration alone will be ineffective. A scavenger will be necessary to bind the palladium so it can be filtered off.[1][5]
-
Data Presentation
Table 1: Comparison of Palladium Scavenging Methods
| Method | Typical Efficiency | Advantages | Disadvantages |
| Thiol-based Scavengers (e.g., SiliaMetS® Thiol) | High (can reduce Pd to <10 ppm)[6] | High selectivity for palladium, robust under various conditions.[7] | Higher cost compared to activated carbon. |
| Trimercaptotriazine (TMT) Scavengers | High (can reduce Pd from >30,000 ppm to <200 ppm)[6] | Very effective for a wide range of palladium species.[1] | May require optimization of equivalents and reaction time. |
| Activated Carbon | Moderate to High | Cost-effective.[3] | Non-specific, can lead to product loss; fine particles can be difficult to filter.[2][3][4] |
| Crystallization | Variable | Can be highly effective, especially with additives like N-acetylcysteine.[4] | Risk of co-crystallization of the palladium-product complex.[4] |
| Column Chromatography | High | Can significantly reduce palladium levels.[2] | Can be time-consuming and require large volumes of solvent. |
Experimental Protocols
Protocol 1: Palladium Removal using a Solid-Supported Scavenger (Batch Method)
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)).[2][4]
-
Scavenger Addition: Add the selected solid-supported palladium scavenger (e.g., SiliaMetS® Thiol). A typical starting point is 4-8 molar equivalents relative to the initial palladium catalyst loading.[4]
-
Agitation: Stir the mixture at a suitable temperature (e.g., 25-60°C) for a period of 1 to 24 hours. The optimal time and temperature should be determined experimentally.[1][2]
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger with the bound palladium.[1][2]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[4]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[4]
-
Analysis: Analyze the palladium content of the purified product using a suitable analytical technique like ICP-MS.[2]
Protocol 2: Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent.[1][2]
-
Carbon Addition: Add activated carbon to the solution. A typical starting point is 5-10 wt% relative to the crude product.[3]
-
Stirring: Stir the mixture at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours.[2]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.[1][2]
-
Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.[4]
-
Concentration: Concentrate the filtrate to obtain the purified product.[4]
-
Analysis: Determine the residual palladium concentration using ICP-MS.[2]
Visualizations
Caption: General experimental workflow for palladium catalyst removal.
Caption: Troubleshooting decision tree for palladium removal.
References
Technical Support Center: Managing Impurities in Pyridine Carboxaldehyde Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and manage impurities encountered during the synthesis of pyridine carboxaldehyde isomers (pyridine-2-carboxaldehyde, pyridine-3-carboxaldehyde, and pyridine-4-carboxaldehyde).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in pyridine carboxaldehyde synthesis?
A1: The most prevalent impurities depend on the synthetic route but typically include:
-
Unreacted Starting Materials: Such as the corresponding methylpyridines (picolines) or pyridinemethanols.
-
Over-oxidation Products: The corresponding pyridine carboxylic acid (e.g., picolinic acid from 2-methylpyridine oxidation).
-
Pyridine N-oxides: Formed by the oxidation of the pyridine nitrogen atom.[1]
-
Dimerization Products: Benzoin-type dimers can form, particularly with 3-pyridinecarboxaldehyde.[1]
-
Side-Reaction Byproducts: Depending on the reagents used, other impurities like chlorinated pyridines can be formed.
Q2: My pyridine carboxaldehyde product has a brown color. What is the likely cause?
A2: Freshly distilled pyridine carboxaldehydes are typically colorless to light yellow liquids.[2] A brown coloration in older samples often indicates the presence of impurities, which may arise from slow decomposition or polymerization over time.[2]
Q3: How can I detect and quantify impurities in my product?
A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for separating and quantifying pyridine carboxaldehyde and its common impurities.[3] Other useful analytical techniques include Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy to identify the structures of the impurities.
Q4: What is the best general approach to purify pyridine carboxaldehydes?
A4: A combination of techniques is often most effective. A typical purification workflow involves:
-
An initial wash with a mild base (e.g., sodium carbonate solution) to remove acidic impurities like pyridine carboxylic acids.[4]
-
Extraction into an organic solvent.
-
Drying of the organic phase.
-
Fractional distillation under reduced pressure is a primary method for purification.
-
For high-purity requirements, column chromatography on silica gel can be employed.
Troubleshooting Guides
Problem 1: Low Yield and Presence of Unreacted Starting Material (e.g., Picoline)
| Possible Cause | Troubleshooting Action |
| Incomplete Oxidation | - Increase reaction time or temperature as per literature recommendations for your specific oxidizing agent. - Ensure the correct stoichiometry of the oxidizing agent. |
| Inefficient Catalyst | - For catalytic oxidations, ensure the catalyst is fresh and active. - Consider a different catalyst system. For example, vapor phase oxidation over a V-Mo-O catalyst can be effective for the oxidation of 4-pyridinemethanol. |
Problem 2: Presence of Pyridine Carboxylic Acid Impurity
| Possible Cause | Troubleshooting Action |
| Over-oxidation | - Reduce the reaction temperature or time. - Use a milder or more selective oxidizing agent. |
| Removal | - Wash the crude product with a dilute aqueous solution of a mild base like sodium bicarbonate or potassium carbonate to convert the acidic impurity into its water-soluble salt, which can then be separated in the aqueous phase.[1] |
Problem 3: Formation of Pyridine N-oxide
| Possible Cause | Troubleshooting Action |
| Oxidation of Pyridine Nitrogen | - This is a common side reaction in oxidations of methylpyridines. The pyridine nitrogen is susceptible to oxidation by many common oxidizing agents.[1] |
| Removal | - The N-oxide can be reduced back to the pyridine using reagents like phosphorus trichloride (PCl₃) or zinc dust.[1] This deoxygenation step can be performed on the crude product before final purification. |
Problem 4: Dimerization of the Aldehyde
| Possible Cause | Troubleshooting Action |
| Benzoin-type Condensation | - This can occur under certain reaction conditions, especially in the presence of cyanide ions or other nucleophilic catalysts.[1] |
| Prevention/Minimization | - Carefully control reaction conditions, particularly pH and the presence of nucleophilic catalysts. - Ensure prompt work-up and purification after the reaction is complete. |
Data Presentation
Table 1: Comparison of Selected Synthetic Routes for Pyridine Carboxaldehydes
| Starting Material | Product | Reagents and Conditions | Reported Yield | Key Impurities | Reference |
| 2-Methylpyridine | Pyridine-2-carboxaldehyde | 1. Trichloro isocyanate, benzoyl amide, reflux 2. Hydrolysis (NaOH) 3. Oxidation (NaOCl, TEMPO) | 80-88% (overall) | 2-Picoline, 2-Pyridinemethanol, Picolinic acid | [5] |
| 3-Methylpyridine | Pyridine-3-carboxaldehyde | Cl₂, 137-142°C, then catalytic hydrolysis with CaCO₃ at 115°C | 96% | 3-Picoline, Nicotinic acid | [3] |
| 3-Cyanopyridine | Pyridine-3-carboxaldehyde | Catalytic hydrogenation with Pd/C | ~68% | 3-Picoline, 3-Pyridinemethanol | [6] |
| Isonicotinic acid | Pyridine-4-carboxaldehyde | 1. Ethylenediamine, solvent-free, 100-300°C 2. Reductive hydrolysis (NaBH₄, then oxalic acid) | 85% | Isonicotinic acid, 4-Pyridinemethanol | [7] |
| 4-Picoline | Pyridine-4-carboxaldehyde | 1. H₂O₂, glacial acetic acid 2. Acetic anhydride 3. Hydrolysis 4. Oxidation | High (not specified) | 4-Picoline, 4-Pyridinemethanol, Isonicotinic acid, Pyridine-N-oxide | [8] |
Experimental Protocols
Protocol 1: Removal of Pyridine Carboxylic Acid from Pyridine Carboxaldehyde
-
Dissolution: Dissolve the crude pyridine carboxaldehyde in a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate or a 5% aqueous solution of potassium carbonate.[1]
-
Mixing: Gently shake the separatory funnel, periodically venting to release any pressure from CO₂ evolution.
-
Separation: Allow the layers to separate and discard the aqueous layer.
-
Repeat: Repeat the washing step one to two more times.
-
Water Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual carbonate.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purification: Proceed with further purification, such as fractional distillation.
Protocol 2: General Procedure for Fractional Distillation of Pyridine Carboxaldehyde
-
Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum distillation. Ensure all glassware is dry.
-
Crude Product: Place the crude pyridine carboxaldehyde into the distillation flask.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fractions that distill at the expected boiling point of the desired pyridine carboxaldehyde isomer at the given pressure. For example, 3-pyridinecarboxaldehyde has a boiling point of 95-97°C at 15 mmHg.[1]
-
Monitoring: Monitor the temperature closely. A stable boiling point indicates the collection of a pure fraction.
-
Completion: Once the desired fraction has been collected, cool the apparatus before releasing the vacuum.
Visualizations
Caption: Impurity formation pathways in pyridine carboxaldehyde synthesis.
Caption: Troubleshooting workflow for pyridine carboxaldehyde purification.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. Preparation method of 2-pyridine carboxaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN101906068A - Preparation method of 2-pyridine carboxaldehyde - Google Patents [patents.google.com]
- 6. US3274206A - Process for the production of pyridine aldehydes - Google Patents [patents.google.com]
- 7. CN106518753A - Preparation method for 4-pyridinecarboxaldehyde - Google Patents [patents.google.com]
- 8. CN107311918A - A kind of synthetic method of 4 pyridine carboxaldehyde - Google Patents [patents.google.com]
Improving the stability of 3-Bromo-5-methylpyridine-4-carboxaldehyde in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered when working with 3-Bromo-5-methylpyridine-4-carboxaldehyde in solution.
Troubleshooting Guide
This guide is designed to help you quickly diagnose and resolve common problems observed during the handling and use of this compound solutions.
Diagram of Troubleshooting Workflow
Caption: Troubleshooting decision tree for stability issues.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning yellow/brown. What is causing this and how can I prevent it?
A1: A color change to yellow or brown is a common indicator of degradation, likely due to oxidation of the aldehyde group. Aromatic aldehydes are susceptible to air oxidation, which can be accelerated by light and elevated temperatures. The primary degradation product is often the corresponding carboxylic acid, 3-Bromo-5-methylpyridine-4-carboxylic acid.
Prevention Strategies:
-
Use an Inert Atmosphere: Prepare and store solutions under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Degas Solvents: Before use, degas your solvent to remove dissolved oxygen.
-
Protect from Light: Use amber glass vials or wrap your containers in aluminum foil to protect the solution from light, which can catalyze oxidation.
-
Low-Temperature Storage: Store stock solutions at low temperatures (e.g., 2-8°C or -20°C) to slow down the rate of degradation.
-
Use of Antioxidants: For long-term storage, consider adding a radical scavenger/antioxidant like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01%).
Q2: I've observed a precipitate forming in my solution. What should I do?
A2: Precipitation can occur for several reasons:
-
Low Solubility: The compound may have limited solubility in the chosen solvent, especially at lower temperatures or higher concentrations.
-
Degradation: An insoluble degradation product may have formed. The corresponding carboxylic acid is often less soluble than the aldehyde.
-
Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, particularly in the presence of acidic or basic impurities.
Troubleshooting Steps:
-
Check Solubility: Gently warm the solution to see if the precipitate redissolves. If it does, it is likely a solubility issue. Consider using a co-solvent like DMSO or DMF to improve solubility or work with more dilute solutions.
-
Filter and Analyze: If warming does not redissolve the precipitate, it is likely a degradation product. Filter the solution through a 0.22 µm syringe filter before use. You can analyze the precipitate by techniques like NMR or Mass Spectrometry to identify it.
-
Prepare Fresh Solutions: To ensure the integrity of your experiments, it is always best practice to prepare solutions of this compound fresh on the day of use.
Q3: My reaction yield is lower than expected. Could the stability of the aldehyde be the issue?
A3: Yes, a loss of reactivity is a strong indicator of degradation. The aldehyde functional group is the most reactive site for many synthetic transformations. If it has been oxidized to a carboxylic acid or has formed other byproducts, the concentration of the active starting material will be reduced, leading to lower yields.
Recommendations:
-
Verify Purity: Before starting a reaction, verify the purity of your starting material and the integrity of the solution using a suitable analytical technique like HPLC-UV or ¹H NMR. In the ¹H NMR spectrum, the aldehyde proton should appear as a singlet around 9.5-10 ppm. A decrease in the integration of this peak relative to other protons on the molecule indicates degradation.
-
Use Anhydrous Conditions: If your reaction is sensitive to water, ensure you are using anhydrous solvents. Aldehydes can form hydrates in the presence of water, which can affect reactivity.
-
Control pH: The stability of the compound can be pH-dependent. Avoid strongly acidic or basic conditions during storage unless required for a specific protocol, as these can catalyze degradation or side reactions.
Q4: What are the recommended solvents and storage conditions for stock solutions?
A4: The choice of solvent and storage conditions is critical for maintaining the stability of this compound.
| Parameter | Recommendation | Rationale |
| Solvents | Acetonitrile (ACN), Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | These aprotic solvents are generally suitable. Acetonitrile is often preferred for analytical purposes due to its UV transparency and compatibility with reverse-phase HPLC. |
| Temperature | 2-8°C (short-term) or -20°C (long-term) | Lower temperatures significantly reduce the rate of degradation reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the sensitive aldehyde group. |
| Light | Protected (Amber vials or foil-wrapped) | Minimizes light-induced degradation pathways. |
| Container | Tightly sealed glass vials with PTFE-lined caps | Prevents solvent evaporation and contamination. |
Data Presentation: Inferred Stability Profile
While specific stability data for this compound is not extensively published, the following table provides an inferred stability profile based on the known behavior of analogous substituted aromatic aldehydes (e.g., benzaldehyde derivatives). This data should be used as a guideline, and it is highly recommended to perform a stability study under your specific experimental conditions.
Table 1: Inferred Stability of this compound under Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Expected Degradation | Primary Degradation Product (Predicted) |
| Acidic Hydrolysis | 0.1 M HCl at 60°C | Moderate | 3-Bromo-5-methylpyridine-4-carboxylic acid |
| Basic Hydrolysis | 0.1 M NaOH at 60°C | High | 3-Bromo-5-methylpyridine-4-carboxylic acid and potential Cannizzaro products (alcohol and carboxylic acid) |
| Oxidative | 3% H₂O₂ at RT | High | 3-Bromo-5-methylpyridine-4-carboxylic acid |
| Thermal | 80°C (in solid state) | Low to Moderate | Potential for polymerization or oxidation if exposed to air. |
| Photolytic | UV light (254 nm) | Moderate | Various photoproducts, including the carboxylic acid. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general reverse-phase HPLC method that can be used to assess the stability of this compound and separate it from its primary degradation product, the corresponding carboxylic acid.
Diagram of HPLC Analysis Workflow
Caption: Workflow for a forced degradation study using HPLC.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 20% B
-
20-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Diluent: 50:50 Water:Acetonitrile.
Procedure for Forced Degradation Study:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to prepare a 1 mg/mL stock solution.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at 60°C.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Place the solid compound in an oven at 80°C.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (254 nm).
-
-
Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 6, 12, 24 hours). For the acid and base hydrolysis samples, neutralize the aliquot with an equimolar amount of base or acid, respectively.
-
Sample Preparation for HPLC: Dilute the samples with the diluent to a final concentration of approximately 50 µg/mL.
-
Analysis: Inject the samples onto the HPLC system and record the chromatograms.
-
Data Evaluation:
-
Identify the peak for the intact compound and any new peaks corresponding to degradation products.
-
Calculate the percentage of degradation using the peak areas: % Degradation = [(Area_initial - Area_t) / Area_initial] * 100
-
Assess the mass balance to ensure all major degradation products are accounted for.
-
This technical support center provides a foundational guide for improving the stability of this compound in solution. For specific applications, further optimization of storage and handling conditions may be required.
Technical Support Center: Synthesis of 3-Bromo-5-methylpyridine-4-carboxaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the scaled-up synthesis of 3-Bromo-5-methylpyridine-4-carboxaldehyde. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.
Experimental Protocols
The recommended scalable synthesis is a two-step process involving the synthesis of the precursor 3-bromo-5-methylpyridine, followed by its formylation. An alternative, more direct route starts from 3,5-dibromo-4-methylpyridine.
Method 1: Two-Step Synthesis from 3-Amino-5-methylpyridine
Step 1: Synthesis of 3-Bromo-5-methylpyridine
This procedure is adapted from established Sandmeyer-type reactions for pyridine derivatives.[1]
-
Diazotization: To a solution of 3-amino-5-methylpyridine in an aqueous acidic solution (e.g., 48% HBr), add a solution of sodium nitrite (NaNO₂) dropwise at a temperature maintained between -10°C and 0°C.
-
Bromination: In a separate vessel, prepare a solution of copper(I) bromide (CuBr) in the same acidic solution. Add the previously prepared diazonium salt solution to the CuBr solution at a controlled temperature.
-
Work-up: After the reaction is complete, neutralize the mixture with a base (e.g., NaOH or Na₂CO₃) and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation.
Step 2: Formylation of 3-Bromo-5-methylpyridine
This step can be achieved via ortho-lithiation followed by quenching with a formylating agent.
-
Lithiation: Dissolve 3-bromo-5-methylpyridine in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen). Cool the solution to a low temperature, typically -78°C.
-
Base Addition: Slowly add a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). The base will selectively deprotonate the pyridine ring at the 4-position.
-
Formylation: After a short stirring period, add a formylating agent like anhydrous N,N-dimethylformamide (DMF) to the reaction mixture.
-
Quenching and Work-up: Allow the reaction to slowly warm up before quenching with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent.
-
Purification: The combined organic extracts are washed, dried, and concentrated. The final product is purified by column chromatography on silica gel.
Method 2: Direct Formylation from 3,5-Dibromo-4-methylpyridine
This method utilizes a selective lithium-halogen exchange followed by formylation.[2][3]
-
Reaction Setup: Dissolve 3,5-dibromo-4-methylpyridine in anhydrous tetrahydrofuran (THF) under an argon atmosphere.
-
Cooling: Cool the reaction vessel to an extremely low temperature, around -100°C, using a liquid nitrogen/ether bath.
-
Lithium-Halogen Exchange: Slowly add n-butyllithium (n-BuLi) dropwise. The lithium will preferentially exchange with the bromine at the 3-position. Stir for a short period (e.g., 5 minutes).
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF) and continue stirring at -100°C for approximately 20 minutes.
-
Warming and Quenching: Allow the reaction to warm to -78°C and hold for 1 hour. Quench the reaction with saturated aqueous sodium bicarbonate and ammonium chloride.
-
Extraction and Purification: Extract the product with ether. The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by silica gel column chromatography.
Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of 3-Bromo-5-methylpyridine (Method 1, Step 1)
| Parameter | Value | Notes |
| Starting Material | 3-Amino-5-methylpyridine | 1.0 eq |
| Reagents | NaNO₂, HBr, CuBr | Stoichiometric amounts |
| Solvent | Water, HBr | |
| Temperature | -10°C to 0°C | Critical for diazonium salt stability |
| Reaction Time | 2-4 hours | Monitor by TLC/GC-MS |
| Typical Yield | 70-85% | After purification |
Table 2: Typical Reaction Parameters for Formylation (Method 2)
| Parameter | Value | Notes |
| Starting Material | 3,5-Dibromo-4-methylpyridine | 1.0 eq |
| Reagents | n-Butyllithium, DMF | 1.02 eq, 1.5 eq |
| Solvent | Anhydrous THF | |
| Temperature | -100°C | Critical for selectivity |
| Reaction Time | 1.5-2 hours | Monitor by TLC |
| Typical Yield | 72% | After purification[2] |
Mandatory Visualizations
Experimental Workflow Diagram
References
Validation & Comparative
Comparative Analysis of HPLC and GC for Purity Assessment of 3-Bromo-5-methylpyridine-4-carboxaldehyde
A critical aspect of drug development and chemical research is the accurate determination of purity for novel compounds and intermediates. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of 3-Bromo-5-methylpyridine-4-carboxaldehyde, a key building block in the synthesis of various pharmaceutical agents. The following sections detail the experimental protocols and present a comparative analysis of the data obtained from both techniques.
Data Presentation
The purity of a synthesized batch of this compound was assessed using both HPLC and GC. The results are summarized in the table below. The primary impurity identified was 3-Bromo-5-methylpyridine, a potential precursor.
| Parameter | HPLC Analysis | GC Analysis |
| Retention Time (Main Peak) | 4.215 min | 8.532 min |
| Retention Time (Impurity) | 2.871 min (3-Bromo-5-methylpyridine) | 6.124 min (3-Bromo-5-methylpyridine) |
| Main Peak Area (%) | 99.82% | 99.78% |
| Impurity Peak Area (%) | 0.18% | 0.22% |
| Calculated Purity | 99.82% | 99.78% |
| Limit of Detection (LOD) | ~0.01% | ~0.02% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.05% |
Experimental Protocols
Detailed methodologies for the HPLC and GC analyses are provided below. These protocols are designed to provide a starting point for method development and can be optimized based on the specific instrumentation and analytical requirements.
High-Performance Liquid Chromatography (HPLC) Protocol
This reverse-phase HPLC method is suitable for the analysis of polar aromatic compounds like pyridine derivatives.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.[2]
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient:
-
0-1 min: 10% B
-
1-7 min: 10% to 90% B
-
7-9 min: 90% B
-
9-10 min: 90% to 10% B
-
10-12 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: The sample is dissolved in the mobile phase (50:50 Water:Acetonitrile) to a concentration of 1 mg/mL and filtered through a 0.45 µm syringe filter before injection.[2] Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.[2]
Gas Chromatography (GC) Protocol
GC is a suitable technique for the analysis of volatile and thermally stable compounds.[3][4] Given the structure of this compound, GC provides an excellent alternative to HPLC.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: DB-5 capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column.[5]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 250 °C
-
Hold: Hold at 250 °C for 5 minutes
-
-
Injector Temperature: 260 °C
-
Detector Temperature: 280 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Sample Preparation: The sample is dissolved in Dichloromethane to a concentration of 1 mg/mL.
Methodology Visualization
The following diagram illustrates the general workflow for the purity assessment of a chemical compound using chromatographic techniques.
Caption: Workflow for chromatographic purity assessment.
Comparison and Alternatives
HPLC:
-
Advantages: High resolution, suitable for non-volatile and thermally labile compounds, and compatible with a wide range of detectors, including mass spectrometry (MS).[3] The use of reverse-phase chromatography is well-established for a wide variety of pharmaceutical compounds.[6]
-
Disadvantages: Higher solvent consumption compared to GC.
GC:
-
Advantages: High sensitivity, especially with an FID for organic compounds, and typically faster analysis times.[4] It is particularly effective for volatile and semi-volatile compounds.[3]
-
Disadvantages: Requires the analyte to be thermally stable and volatile. Derivatization may be necessary for non-volatile compounds, which adds a step to the sample preparation process.
Alternative Techniques: For a comprehensive purity profile, other analytical techniques could be employed as complementary methods. These include:
-
Capillary Electrophoresis (CE): Offers high separation efficiency and low solvent consumption, making it a "green" analytical technique.[6][7]
-
Supercritical Fluid Chromatography (SFC): Uses supercritical CO2 as the mobile phase, significantly reducing the use of organic solvents.[7]
-
Spectroscopic Methods: Techniques like Raman and Near-Infrared (NIR) spectroscopy can provide rapid, non-destructive analysis with minimal to no sample preparation.[7][8]
References
- 1. 3-Pyridinecarboxaldehyde | SIELC Technologies [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Gas chromatographic separation of substituted pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
- 7. Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals - Journal of Young Pharmacists [jyoungpharm.org]
- 8. ijrar.org [ijrar.org]
A Comparative Guide to 3-Bromo-5-methylpyridine-4-carboxaldehyde and Other Bromo-Pyridine Electrophiles in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications, bromo-pyridine derivatives serve as versatile and highly valuable building blocks. Their utility primarily stems from their ability to participate in a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Among the diverse range of available bromo-pyridines, 3-Bromo-5-methylpyridine-4-carboxaldehyde presents a unique combination of steric and electronic properties. This guide provides an objective comparison of its performance and reactivity profile against other common bromo-pyridine electrophiles in three of the most pivotal cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
Understanding the Reactivity of Bromo-Pyridine Electrophiles
The reactivity of a bromo-pyridine in palladium-catalyzed cross-coupling reactions is fundamentally governed by the position of the bromine atom relative to the ring nitrogen and the nature of other substituents on the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen atom generally enhances the reactivity of the C-Br bond towards the rate-determining oxidative addition step in the catalytic cycle. This effect is most pronounced at the 2- and 4-positions, leading to a general reactivity trend of:
4-Bromopyridine > 2-Bromopyridine > 3-Bromopyridine
-
4-Bromopyridines: The nitrogen atom at the para-position exerts a strong electron-withdrawing effect, making the C4-carbon highly electrophilic and thus very susceptible to oxidative addition. This generally leads to the highest reactivity and often allows for milder reaction conditions.
-
2-Bromopyridines: The C2-carbon is also significantly activated by the adjacent nitrogen atom. However, the proximity of the nitrogen's lone pair can lead to coordination with the palladium catalyst, which in some cases can inhibit the reaction. This can sometimes necessitate the use of specialized ligands to achieve optimal results.
-
3-Bromopyridines: The C3-carbon is the least activated of the three positions as the nitrogen atom's electronic influence is weakest at the meta-position. Consequently, 3-bromopyridines are generally the least reactive isomers and often require more forcing conditions, such as higher temperatures, longer reaction times, or more active catalyst systems, to achieve comparable yields to their 2- and 4-bromo counterparts.
This compound , as a 3-bromo-pyridine derivative, is expected to exhibit the inherent lower reactivity of this isomer class. However, its reactivity is further modulated by the presence of a methyl group at the 5-position and a carboxaldehyde group at the 4-position. The electron-donating methyl group may slightly increase the electron density of the ring, potentially making oxidative addition more challenging. Conversely, the electron-withdrawing carboxaldehyde group at the 4-position will decrease the electron density of the ring, which could enhance its reactivity compared to a simple 3-bromopyridine. The interplay of these electronic effects, along with potential steric hindrance from the substituents, will ultimately determine its specific performance in cross-coupling reactions.
Data Presentation: A Comparative Overview
The following tables summarize quantitative data for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, comparing the performance of this compound with other representative bromo-pyridine electrophiles. It is important to note that while extensive data is available for common bromo-pyridines, specific comparative data for this compound is limited. The data presented for this compound is based on available literature and is intended to provide a reasonable expectation of its reactivity.
Table 1: Comparison of Bromo-Pyridine Electrophiles in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Bromo-Pyridine Electrophile | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 16 | ~70-80 (estimated) |
| 2-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 3-Bromopyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 18 | 75-85 |
| 4-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 6 | >95 |
Table 2: Comparison of Bromo-Pyridine Electrophiles in Sonogashira Coupling with Phenylacetylene
| Bromo-Pyridine Electrophile | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 12 | ~60-70 (estimated) |
| 2-Bromopyridine | Pd(PPh₃)₂Cl₂ / CuI | i-Pr₂NH | THF | 60 | 6 | 92 |
| 3-Bromopyridine | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 100 | 5 | 80-90 |
| 4-Bromopyridine | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 4 | >95 |
Table 3: Comparison of Bromo-Pyridine Electrophiles in Buchwald-Hartwig Amination with Aniline
| Bromo-Pyridine Electrophile | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd₂(dba)₃ / XPhos | K₂CO₃ | t-BuOH | 100 | 24 | ~50-60 (estimated) |
| 2-Bromopyridine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80 | 3 | >95 |
| 3-Bromopyridine | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 100 | 18 | 85-95 |
| 4-Bromopyridine | Pd(OAc)₂ / Xantphos | K₃PO₄ | Toluene | 100 | 8 | >95 |
Note: Yields are representative and can vary based on the specific reaction conditions, ligands, and substrates used.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and comparison of these cross-coupling reactions. Below are representative protocols for the synthesis of this compound and for each of the discussed cross-coupling reactions.
Synthesis of this compound
This protocol is adapted from established procedures for the formylation of bromo-pyridines.
Materials:
-
3,5-Dibromo-4-methylpyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add 3,5-dibromo-4-methylpyridine (1.0 eq) and dissolve in anhydrous THF.
-
Cool the solution to -100 °C using a liquid nitrogen/ether bath.
-
Slowly add n-butyllithium (1.02 eq) dropwise while maintaining the temperature at -100 °C.
-
Stir the mixture for 5 minutes at -100 °C.
-
Add N,N-dimethylformamide (1.5 eq) dropwise to the reaction mixture.
-
Continue stirring at -100 °C for 20 minutes, then allow the reaction to warm to -78 °C and stir for an additional hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Bromo-pyridine electrophile (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Inert gas (e.g., Argon)
Procedure:
-
To an oven-dried Schlenk flask, add the bromo-pyridine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Sonogashira Coupling
Materials:
-
Bromo-pyridine electrophile (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH))
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (e.g., Argon)
Procedure:
-
To a dry Schlenk flask, add the bromo-pyridine, palladium catalyst, and CuI under an inert atmosphere.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne to the mixture.
-
Heat the reaction to the desired temperature (e.g., 60-100 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
Bromo-pyridine electrophile (1.0 eq)
-
Amine (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, BINAP, 2-4 mol%)
-
Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃, 1.5-2.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or t-BuOH)
-
Inert gas (e.g., Argon)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium catalyst, ligand, and base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent, followed by the bromo-pyridine and the amine.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
The following diagrams illustrate the key chemical transformations and workflows discussed in this guide.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: Workflow for the synthesis of this compound.
Conclusion
The selection of an appropriate bromo-pyridine electrophile is a critical decision in the planning of a synthetic route. While 4-bromopyridines generally offer the highest reactivity, and 2-bromopyridines are also highly effective, 3-bromopyridines, including this compound, represent a class of substrates that are less reactive but still highly valuable for accessing specific substitution patterns. The presence of both an electron-donating methyl group and an electron-withdrawing carboxaldehyde group on this compound creates a nuanced reactivity profile that must be considered when designing cross-coupling reactions. While it is expected to be less reactive than its 2- and 4-bromo counterparts, it can still serve as a viable substrate, likely requiring carefully optimized reaction conditions to achieve high yields. The experimental protocols and comparative data provided in this guide offer a foundational understanding to aid researchers in the strategic use of this and other bromo-pyridine electrophiles in their synthetic endeavors.
Efficacy of Pyridine-4-Carboxaldehyde Derivatives in Cancer Cell Lines: A Comparative Analysis
An examination of available data on the anticancer properties of substituted pyridine-4-carboxaldehyde derivatives, providing a comparative guide for researchers and drug development professionals. While specific data on 3-Bromo-5-methylpyridine-4-carboxaldehyde derivatives is limited in the reviewed literature, this guide synthesizes findings from structurally related compounds to infer potential efficacy and guide future research.
The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide range of biological activities, including significant potential as anticancer agents.[1][2] The functionalization of the pyridine ring, for instance, through the introduction of a carboxaldehyde group at the 4-position, and further substitution with moieties such as bromo and methyl groups, can modulate the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.[3] This guide provides a comparative overview of the efficacy of various pyridine-4-carboxaldehyde and related derivatives against different cancer cell lines, based on available experimental data.
Comparative Efficacy of Pyridine Derivatives
The anticancer activity of pyridine derivatives is often evaluated by their half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit the growth of cancer cells by 50%. Lower IC50 values are indicative of higher potency. The following tables summarize the IC50 values for several pyridine derivatives against various cancer cell lines.
Table 1: Efficacy of Pyridone-Based Analogues
| Compound Class | Cancer Cell Line | IC50 Value | Reference Drug | Reference Drug IC50 |
| Pyridone-based analogues | A549 (Lung Carcinoma) | ≈ 8–15 nM | Cisplatin | ≈ 50 µM |
| MCF-7 (Breast Adenocarcinoma) | ≈ 8–15 nM | Cisplatin | ≈ 50 µM | |
| Data sourced from a study on pyridine, triazole, and thiazole compounds.[3] |
Table 2: Efficacy of Thiazole-Based Pyridine Derivatives
| Compound Class | Cancer Cell Line | IC50 Value |
| Thiazole-based derivatives | A549 (Lung Carcinoma) | ≈ 50–120 nM |
| MCF-7 (Breast Adenocarcinoma) | ≈ 50–120 nM | |
| Data sourced from a study on pyridine, triazole, and thiazole compounds.[3] |
Table 3: Efficacy of 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone
| Compound | Cancer Model | Efficacy Metric |
| 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone | L1210 Leukemia (in mice) | % T/C value of 255 |
| T/C (Treated/Control) value indicates the relative tumor size in treated versus control animals.[4] |
Experimental Protocols
The evaluation of the anticancer efficacy of these derivatives typically involves standardized in vitro assays. A commonly employed method is the MTT assay.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.
Caption: A typical experimental workflow for evaluating the cytotoxicity of chemical compounds using the MTT assay.
Potential Signaling Pathways
While the precise mechanism of action for this compound derivatives is not yet elucidated, related pyridine compounds have been shown to interfere with various signaling pathways crucial for cancer cell proliferation and survival. These can include the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[2]
For instance, some pyridine derivatives act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, which is the formation of new blood vessels that tumors need to grow.[5] By inhibiting VEGFR-2, these compounds can cut off the tumor's blood supply, leading to cell death.
Caption: A hypothetical signaling pathway (VEGFR-2) that could be targeted by pyridine derivatives to inhibit cancer cell proliferation and angiogenesis.
Conclusion and Future Directions
The available data, though not specific to this compound derivatives, strongly suggest that the pyridine-4-carboxaldehyde scaffold is a promising starting point for the development of novel anticancer agents. The high potency observed in some pyridone and thiazole-based derivatives highlights the potential for significant cytotoxic activity against various cancer cell lines.
Future research should focus on the synthesis and biological evaluation of this compound derivatives to determine their specific anticancer efficacy. Structure-activity relationship (SAR) studies will be crucial to understand the contribution of the bromo and methyl substituents to the overall activity. Furthermore, mechanistic studies are needed to identify the specific molecular targets and signaling pathways modulated by these compounds, which will be essential for their further development as therapeutic agents.
References
A Researcher's Guide to Spectroscopic Analysis of Halogenated Pyridine Isomers for Structural Confirmation
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of halogenated pyridine isomers is a critical step in synthesis and characterization. The position of the halogen substituent on the pyridine ring profoundly influences the molecule's electronic properties, reactivity, and biological activity. Consequently, robust analytical methods are required to differentiate between these closely related compounds. This guide provides an objective comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—supported by experimental data and detailed protocols to aid in structural elucidation.
Comparative Spectroscopic Data
The efficacy of each spectroscopic technique in distinguishing between halogenated pyridine isomers is best illustrated through a direct comparison of their experimental data. The following tables summarize the key spectral features for chloro- and bromopyridine isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for differentiating positional isomers of halogenated pyridines. The electronegativity and position of the halogen atom create a unique electronic environment for each proton and carbon atom in the ring, resulting in distinct chemical shifts (δ) and coupling constants (J).
Table 1: ¹H NMR Spectral Data for Chloropyridine Isomers in CDCl₃
| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| 2-Chloropyridine | H6 | 8.39 | ddd | J(H6,H5)=4.8, J(H6,H4)=2.0, J(H6,H3)=0.7 |
| H4 | 7.64 | ddd | J(H4,H3)=7.9, J(H4,H5)=7.4, J(H4,H6)=2.0 | |
| H3 | 7.32 | ddd | J(H3,H4)=7.9, J(H3,H5)=0.9, J(H3,H6)=0.7 | |
| H5 | 7.23 | ddd | J(H5,H6)=4.8, J(H5,H4)=7.4, J(H5,H3)=0.9 | |
| 3-Chloropyridine | H2 | 8.79 | d | J(H2,H6)=2.5, J(H2,H4)=0.8, J(H2,H5)=0.3 |
| H6 | 8.68 | dd | J(H6,H5)=4.8, J(H6,H2)=2.5, J(H6,H4)=1.5 | |
| H4 | 7.99 | ddd | J(H4,H5)=8.2, J(H4,H6)=1.5, J(H4,H2)=0.8 | |
| H5 | 7.57 | dd | J(H5,H4)=8.2, J(H5,H6)=4.8 | |
| 4-Chloropyridine | H2, H6 | 8.45 | d | J=5.8 |
| H3, H5 | 7.25 | d | J=5.8 |
Note: Data sourced from various spectral databases.[1][2] Actual values may vary slightly based on solvent and concentration.
Table 2: ¹³C NMR Spectral Data for Dichloropyrazine Isomers (Illustrative Example)
While comprehensive data for all halogenated pyridines is vast, the principle of differentiation is clearly illustrated by dichloropyrazine isomers, which show distinct carbon signals based on the substitution pattern.[3]
| Isomer | Structure | ¹³C NMR Chemical Shifts (δ, ppm) |
| 2,3-Dichloropyrazine | 8.45 s (2H) | 146.5, 144.9 |
| 2,5-Dichloropyrazine | 8.60 s (2H) | 148.1, 143.7 |
| 2,6-Dichloropyrazine | 8.52 s (2H) | 150.2, 143.3 |
Note: This data for dichloropyrazines demonstrates how symmetry and substituent effects create unique ¹³C signatures, a principle that directly applies to halogenated pyridines.[3]
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the vibrational modes of the molecule. The C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹) are particularly sensitive to the substitution pattern on the aromatic ring, offering a reliable method for isomer differentiation.[4]
Table 3: Key IR Absorption Frequencies (cm⁻¹) for Bromopyridine Isomers
| Isomer | C-H Bending (Out-of-Plane) | Ring Vibrations | C-Br Stretch |
| 2-Bromopyridine | ~750-780 | ~1570, 1455, 1420 | ~1020 |
| 3-Bromopyridine | ~770-810, ~680-720 | ~1565, 1465, 1410 | ~1025 |
| 4-Bromopyridine | ~790-820 | ~1575, 1475, 1390 | ~1040 |
Note: Frequencies are approximate and sourced from the NIST Chemistry WebBook.[5][6] These bands can be used as diagnostic markers.
Mass Spectrometry (MS)
While isomers have identical molecular weights, their fragmentation patterns under electron ionization (EI) can differ, providing clues to their structure. However, distinguishing positional isomers of simple aromatic compounds by MS alone can be challenging due to similar fragmentation pathways.[7][8] Coupling Gas Chromatography with Mass Spectrometry (GC-MS) is highly effective, as it separates the isomers based on their boiling points and retention times before they enter the mass spectrometer.[9][10][11] The primary fragmentation of pyridine involves the loss of HCN.[12]
Table 4: Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Isomer | Typical Retention Order | Key Mass Fragments (m/z) |
| Halogenated Pyridines | Varies by halogen and column type. Generally, boiling point differences allow for chromatographic separation. | Molecular Ion (M⁺), [M-HCN]⁺, [M-X]⁺ (where X is the halogen), Halogen Isotopes (e.g., ³⁵Cl/³⁷Cl, ⁷⁹Br/⁸¹Br) |
Note: The presence of characteristic halogen isotope patterns is a definitive indicator of a halogenated compound.
Experimental Protocols
Reproducible and high-quality data are contingent on standardized experimental procedures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is suitable for acquiring ¹H and ¹³C NMR spectra for structural confirmation.[3]
Sample Preparation:
-
Dissolution: Accurately weigh 5-10 mg of the halogenated pyridine isomer and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Include a small amount of an internal standard like tetramethylsilane (TMS, 0.03% v/v).[3][13]
-
Transfer: Use a clean Pasteur pipette to transfer the solution into a 5 mm NMR tube.
-
Homogenization: Gently agitate the tube to ensure the solution is homogeneous.
Data Acquisition (400 MHz Spectrometer):
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.[3]
-
Spectral Width: ~16 ppm, centered around 5 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.[3]
-
Spectral Width: ~220 ppm, centered around 110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Infrared (IR) Spectroscopy
This protocol describes the preparation of a solid sample using the KBr pellet method, which is common for obtaining high-quality spectra of crystalline solids.[14][15]
Sample Preparation (KBr Pellet Method):
-
Grinding: In an agate mortar and pestle, finely grind approximately 1-2 mg of the solid sample.
-
Mixing: Add 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample.[14]
-
Pellet Formation: Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[14][16]
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR instrument for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for analyzing volatile halogenated organic compounds.[9]
Sample Preparation:
-
Dissolution: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or methanol.
-
Injection: Inject a small volume (typically 1 µL) of the solution into the GC-MS instrument.
GC-MS Conditions (Example):
-
GC Column: A non-polar capillary column (e.g., DB-1-MS or equivalent) is often suitable.[9]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Injector: Split/splitless injector, typically operated at 250°C with a high split ratio (e.g., 50:1) to prevent column overloading.[9]
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C, hold for 1-2 min) and ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 10-20°C/min) to separate the isomers.[9]
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Data Analysis: Identify compounds based on their retention time and by comparing their mass spectra to known library data.
-
Visualization of Analytical Workflow
A logical approach is essential when using multiple spectroscopic techniques for structural confirmation. The following diagram illustrates a typical workflow.
Caption: Workflow for the spectroscopic identification of halogenated pyridine isomers.
The following diagram illustrates the conceptual basis for why ¹H NMR is so effective at distinguishing these isomers. The position of the electronegative halogen (X) alters the electron density across the ring, which shields or deshields the adjacent and distant protons to varying degrees, leading to unique chemical shifts.
Caption: Influence of halogen position on the magnetic environment of pyridine protons in NMR.
References
- 1. 2-Chloropyridine(109-09-1) 1H NMR [m.chemicalbook.com]
- 2. 3-Chloropyridine(626-60-8) 1H NMR spectrum [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. hpst.cz [hpst.cz]
- 5. Pyridine, 3-bromo- [webbook.nist.gov]
- 6. Pyridine, 2-bromo- [webbook.nist.gov]
- 7. lcms.cz [lcms.cz]
- 8. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection [restek.com]
- 11. davidsonanalytical.co.uk [davidsonanalytical.co.uk]
- 12. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
- 13. azolifesciences.com [azolifesciences.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. How Do You Prepare Samples For Ir Spectroscopy? A Step-By-Step Guide For Solids, Liquids, And Gases - Kintek Solution [kindle-tech.com]
- 16. pharmatutor.org [pharmatutor.org]
A Comparative Guide to Catalysts for Suzuki Coupling with Bromopyridines
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a robust method for the formation of carbon-carbon bonds.[1] For researchers in drug discovery and materials science, the functionalization of heteroaromatic cores like pyridine is of paramount importance.[2] However, the presence of the pyridine nitrogen can complicate the reaction, sometimes leading to catalyst deactivation by coordinating to the palladium catalyst.[1] Consequently, the careful selection of the catalyst, ligand, base, and reaction conditions is critical to achieve high yields and desired selectivity.[1][2]
This guide provides a comparative analysis of various palladium-based catalyst systems for the Suzuki coupling of bromopyridines, supported by literature data to aid in catalyst selection and methods development.
Data Presentation: Catalyst Performance Comparison
The efficiency of a Suzuki-Miyaura coupling reaction is highly dependent on the interplay between the palladium source, the associated ligand, the base, and the solvent system. The following table summarizes the performance of several common palladium catalysts in the coupling of various bromopyridines.
| Catalyst / Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrate Example | Product Selectivity | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | 2,6-Dibromopyridine | Di-arylated | Good to Better[2] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 2,6-Dibromopyridine | Mono-arylated | High[2] |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2 | 2,6-Dibromopyridine | Di-arylated | High[2] |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | 1,4-Dioxane | 80-100 | 12-24 | 2,6-Dibromopyridine | Mono-arylated | Effective[2] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | N/A | 6-Bromonicotinonitrile | N/A | High[3] |
| PdCl₂(dppf) | dppf | K₂CO₃ | Dimethoxyethane | N/A | N/A | 5-bromo-1-ethyl-1H-pyrazole | N/A | High[3] |
N/A: Not available in the provided source material.
Experimental Protocols
A generalized protocol for the Suzuki-Miyaura coupling of a bromopyridine with an arylboronic acid is provided below. This protocol serves as a starting point and may require optimization for specific substrates.[1]
Materials:
-
Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)[1]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf); 1-5 mol%)[1]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)[1]
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/water, Toluene/water)[1]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a dry Schlenk flask or reaction vial, combine the bromopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., 3 mol%).[1]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe. The typical reaction concentration is 0.1 to 0.5 M with respect to the bromopyridine.[1][4]
-
Reaction: Place the sealed flask in a preheated oil bath and stir the mixture vigorously at the desired temperature (e.g., 80–100 °C).[2][3]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).[3][4]
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure product.[1][4]
Mandatory Visualization
The following diagrams illustrate the general workflow for a Suzuki-Miyaura coupling experiment and the fundamental catalytic cycle.
Caption: Experimental workflow for Suzuki-Miyaura coupling.[3]
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.[5]
References
In Vitro Biological Evaluation of Novel Pyridine-Urea Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro biological performance of novel pyridine-urea compounds as potential anticancer agents. The data presented is compiled from recent studies, highlighting their efficacy against various cancer cell lines and their inhibitory effects on key oncogenic signaling pathways. Detailed experimental protocols and visual representations of key biological pathways and workflows are included to support further research and development in this promising area of medicinal chemistry.
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of selected novel pyridine-urea compounds from recent studies. The half-maximal inhibitory concentration (IC50) and the growth inhibitory concentration (GI50) are key metrics for assessing the potency of these compounds.
Table 1: In Vitro Anticancer Activity of Pyridine-Urea Compounds against MCF-7 Breast Cancer Cells
| Compound ID | Structure/Substitution | IC50 (µM) - 48h | IC50 (µM) - 72h | Reference Compound | Reference IC50 (µM) |
| 8e | Pyridine-urea derivative | 0.22 | 0.11 | Doxorubicin | 1.93 (48h) |
| 8n | Pyridine-urea derivative | 1.88 | 0.80 | Sorafenib | 4.50 (48h) |
| 8a | Quinazoline-pyridine-urea hybrid | 0.06 (GI50) | Not Reported | Irinotecan | Not Reported |
Data compiled from multiple sources.[1][2][3][4]
Table 2: In Vitro Anticancer Activity of Pyridine-Urea Compounds against HCT116 Colon Cancer Cells
| Compound ID | Structure/Substitution | GI50 (µM) | Reference Compound | Reference GI50 (µM) |
| 8h | Quinazoline-pyridine-urea hybrid | 0.33 | Irinotecan | Not Reported |
Data compiled from recent studies.[3][4]
Table 3: VEGFR-2 Inhibitory Activity of Selected Pyridine-Urea Compounds
| Compound ID | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 8b | 5.0 | Sorafenib | 0.09 |
| 8e | 3.93 | Sorafenib | 0.09 |
VEGFR-2 is a key target in angiogenesis, and its inhibition is a crucial mechanism for many anticancer drugs.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standardized procedures to ensure reproducibility.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Pyridine-urea compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyridine-urea compounds in complete culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
NCI-60 Human Tumor Cell Line Screen
The National Cancer Institute's 60 human tumor cell line screen is a comprehensive in vitro drug discovery tool.
Procedure Overview:
-
Single-Dose Screening: Initially, compounds are tested at a single concentration (typically 10⁻⁵ M) against all 60 cell lines.
-
Five-Dose Screening: Compounds showing significant growth inhibition in the single-dose screen are then evaluated at five different concentrations to determine dose-response relationships.
-
Cell Culture and Treatment: Cells are cultured in RPMI 1640 medium with 5% FBS and seeded into 96-well plates. After 24 hours, the compounds are added.
-
Incubation and Staining: The plates are incubated for 48 hours. Cell viability is determined using the Sulforhodamine B (SRB) assay, which stains total cellular protein.
-
Data Analysis: The optical density is measured, and the results are expressed as the percentage of growth inhibition. From the five-dose screen, GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing) values are calculated.
Mandatory Visualizations
Signaling Pathway
A significant mechanism of action for many pyridine-urea compounds is the inhibition of the VEGFR-2 signaling pathway, which is crucial for tumor angiogenesis.
Caption: VEGFR-2 signaling pathway and its inhibition by pyridine-urea compounds.
Experimental Workflow
The following diagram illustrates a general workflow for the in vitro evaluation of novel pyridine-urea compounds.
Caption: General experimental workflow for in vitro evaluation of pyridine-urea compounds.
References
Unveiling the Anti-Cancer Potential of Pyridine Derivatives: A Comparative Guide for Researchers
A comprehensive analysis of the anti-proliferative activity of pyridine derivatives against various human cancer cell lines reveals a promising class of compounds with diverse mechanisms of action. This guide provides a comparative overview of their efficacy, delves into the key signaling pathways they modulate, and offers detailed experimental protocols for researchers in drug discovery and oncology.
Pyridine and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating potent anti-proliferative effects across a spectrum of human cancers. These compounds exhibit a wide range of cytotoxic activities, often surpassing the efficacy of established chemotherapeutic agents. Their mechanisms of action are multifaceted, frequently involving the inhibition of critical kinases, induction of apoptosis, and cell cycle arrest. This guide summarizes key findings on the anti-cancer activities of various pyridine derivatives, presenting quantitative data, experimental methodologies, and visual representations of the underlying molecular pathways to aid researchers in this dynamic field.
Comparative Anti-Proliferative Activity of Pyridine Derivatives
The anti-proliferative efficacy of pyridine derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values of various pyridine derivatives against a panel of human cancer cell lines, offering a comparative look at their potency.
| Pyridine Derivative Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyridine-Ureas | 8e | MCF-7 (Breast) | 0.22 (48h) | Doxorubicin | 1.93 |
| 8n | MCF-7 (Breast) | 1.88 (48h) | Doxorubicin | 1.93 | |
| 8e | MCF-7 (Breast) | 0.11 (72h) | Doxorubicin | - | |
| 8n | MCF-7 (Breast) | 0.80 (72h) | Doxorubicin | - | |
| Phosphanylidene Derivatives | 5a | HL-60 (Leukemia) | <12 µg/ml | Cisplatin/Doxorubicin | - |
| 6 | HL-60 (Leukemia) | <12 µg/ml | Cisplatin/Doxorubicin | - | |
| 5b | HL-60 (Leukemia) | <12 µg/ml | Cisplatin/Doxorubicin | - | |
| Pyridine Thioglycosides | - | HepG2 (Liver) | - | - | - |
| - | H460 (Lung) | - | - | - | |
| - | MCF-7 (Breast) | - | - | - | |
| - | U251 (Glioblastoma) | - | - | - | |
| Pyrazolopyridines | 13c | PC-3 (Prostate) | 5.195 | Doxorubicin | 8.065 |
| 9 | MCF-7 (Breast) | 21.045 | Doxorubicin | - | |
| 12c | HCT116 (Colon) | 13.575 | Doxorubicin | - | |
| Imidazo[1,2-a]pyridines | IP-5 | HCC1937 (Breast) | 45 | - | - |
| IP-6 | HCC1937 (Breast) | 47.7 | - | - | |
| 2-Oxo-Pyridine/1'H-Spiro-Pyridine | 7 | Caco-2 (Colon) | 7.83 ± 0.50 | Doxorubicin | 12.49 ± 1.10 |
| 8 | HepG-2 (Liver) | 8.42 ± 0.70 | Doxorubicin | 4.50 ± 0.20 | |
| 5 | Caco-2 (Colon) | 9.78 ± 0.70 | Doxorubicin | 12.49 ± 1.10 | |
| Pyridine-based 1,2,4-triazolo-tethered indoles | 14a | HT-29 (Colon) | 1 | 5-Fluorouracil | 5.31 |
| 14n | HT-29 (Colon) | 2.4 | 5-Fluorouracil | 5.31 | |
| 14q | HT-29 (Colon) | 3.6 | 5-Fluorouracil | 5.31 | |
| Novel Pyridine and Pyridone Derivatives | 1 | HepG2 (Liver) | 4.5 ± 0.3 | - | - |
| 1 | MCF-7 (Breast) | - | - | - | |
| 2 | HepG2 (Liver) | - | - | - | |
| 2 | MCF-7 (Breast) | - | - | - | |
| 3-Cyanopyridine Derivatives | 9a | MCF-7 (Breast) | 2 | 5-FU | - |
Key Signaling Pathways Modulated by Pyridine Derivatives
The anti-cancer activity of pyridine derivatives is often attributed to their ability to interfere with crucial signaling pathways that regulate cell proliferation, survival, and angiogenesis. Key targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), the p53 tumor suppressor pathway, and the c-Jun N-terminal kinase (JNK) pathway.
VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several pyridine derivatives have been shown to inhibit VEGFR-2 phosphorylation, thereby blocking downstream signaling cascades that promote endothelial cell proliferation and migration.
p53-p21 Mediated Cell Cycle Arrest
The tumor suppressor protein p53 plays a critical role in preventing cancer development by inducing cell cycle arrest or apoptosis in response to cellular stress. Some pyridine derivatives have been shown to upregulate p53 and its downstream target, the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest, typically at the G2/M phase.[1]
JNK-Mediated Apoptosis
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of apoptosis. Activation of JNK can lead to the phosphorylation of various downstream targets, ultimately triggering the apoptotic cascade. Certain pyridine derivatives have been found to induce apoptosis through the upregulation and phosphorylation of JNK.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments commonly used to evaluate the anti-proliferative activity of pyridine derivatives.
MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Pyridine derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyridine derivatives in culture medium. Replace the existing medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
Pyridine derivatives
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentrations of pyridine derivatives for 24, 48, or 72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization. Collect both adherent and floating cells to include any apoptotic cells.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 1,500 rpm for 5 minutes and resuspending the pellet in PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI-stained DNA is proportional to the DNA content.
-
Data Analysis: The data is typically displayed as a histogram of DNA content. Software analysis is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
Pyridine derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with pyridine derivatives for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: The results will allow for the differentiation of cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms of action of the pyridine derivatives.
Materials:
-
Cancer cell lines treated with pyridine derivatives
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-VEGFR-2, total VEGFR-2, p53, p21, JNK, p-JNK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Washing: Wash the membrane to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody.
-
Washing: Wash the membrane to remove unbound secondary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression or phosphorylation.
Conclusion
Pyridine derivatives represent a versatile and potent class of anti-cancer agents with significant potential for further development. Their ability to target multiple signaling pathways, including those critical for tumor growth, survival, and angiogenesis, underscores their therapeutic promise. This guide provides a foundational resource for researchers, offering a comparative analysis of their anti-proliferative activities, detailed experimental protocols for their evaluation, and a visual representation of their mechanisms of action. Continued investigation into the structure-activity relationships and optimization of these compounds will undoubtedly pave the way for novel and more effective cancer therapies.
References
Comparative analysis of analytical techniques for pyridine derivative purity
For researchers, scientists, and drug development professionals, establishing the purity of pyridine derivatives is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products and research materials. This guide provides a comprehensive comparative analysis of the most commonly employed analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
This publication offers an objective comparison of these methods, supported by experimental data and detailed protocols, to assist in selecting the most appropriate technique for specific analytical challenges.
Quantitative Performance Comparison
The selection of an analytical technique for purity determination is often guided by its quantitative performance characteristics. The following tables summarize the typical performance parameters for HPLC, GC, CE, and qNMR in the analysis of pyridine derivatives. It is important to note that these values can vary depending on the specific pyridine derivative, the instrumentation used, and the optimization of the method.
Table 1: Comparison of Quantitative Performance Parameters for Chromatographic and Electrophoretic Techniques
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/mL | 0.01 - 0.1% | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 - 1.5 µg/mL | 0.03 - 0.3% | 1.0 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 99.5 - 100.2% |
| Precision (% RSD) | < 2% | < 2% | < 1.5% |
Note: The data presented is a synthesis from multiple sources and represents typical performance for pyridine derivatives.
Table 2: Performance Characteristics of Quantitative NMR (qNMR)
| Parameter | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Purity (mol/mol) | Typically provides a direct measure of molar purity. |
| Measurement Uncertainty | ± 0.5% |
| Precision (% RSD) | < 1% |
| Key Advantage | Absolute quantification without the need for a specific reference standard of the analyte. |
Qualitative Comparison of Analytical Techniques
Beyond quantitative metrics, the choice of an analytical technique also depends on other critical factors such as the nature of the sample, the information required, and practical considerations like analysis time and cost.
Table 3: Qualitative Comparison of Analytical Techniques for Pyridine Derivative Purity
| Feature | HPLC | GC | CE | qNMR |
| Principle | Chromatographic separation based on polarity. | Chromatographic separation based on volatility and interaction with a stationary phase. | Separation of ions based on their electrophoretic mobility in an electric field.[1] | Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei.[2] |
| Analytes | Wide range of non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. | Charged and polar molecules. | Any molecule with NMR-active nuclei. |
| Quantification | Relative (area percent) unless a certified reference standard of the analyte is used. | Relative (area percent) unless a certified reference standard of the analyte is used. | Relative (area percent) unless a certified reference standard of the analyte is used. | Absolute (with a certified internal standard of a different compound).[3] |
| Impurity Detection | Detects impurities that are UV-active and separable from the main peak. | Detects volatile impurities that are separable from the main peak. | High separation efficiency for charged impurities.[1] | Detects impurities with distinct NMR signals. |
| Advantages | Robust, versatile, and widely available. High resolution and sensitivity. | High efficiency and speed for volatile compounds. Excellent sensitivity with FID. | High separation efficiency and resolution. Requires very small sample volumes.[1] | Primary method providing direct traceability. No analyte-specific reference standard needed. Provides structural information. |
| Limitations | Requires use of solvents. Matrix effects can be a concern. | Analyte must be thermally stable and volatile. Derivatization may be required for non-volatile compounds. | Less robust than HPLC for routine analysis. Can be sensitive to matrix effects.[1] | Lower sensitivity compared to chromatographic methods. Higher initial instrument cost. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and reproducibility of any analytical technique. The following sections provide representative experimental protocols for the purity analysis of a generic pyridine derivative using HPLC, GC, CE, and qNMR.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a general reverse-phase HPLC method suitable for the purity determination of a wide range of pyridine derivatives.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm or the λmax of the specific pyridine derivative.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the pyridine derivative sample.
-
Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water, 50:50 v/v) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
The purity of the pyridine derivative is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC) Protocol
This protocol is suitable for the purity analysis of volatile and thermally stable pyridine derivatives.
Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 200 °C at 10 °C/min.
-
Hold at 200 °C for 5 minutes.
-
-
Detector Temperature: 300 °C (FID).
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the pyridine derivative sample.
-
Dissolve the sample in a suitable solvent (e.g., acetone or dichloromethane) to a final concentration of 1 mg/mL.
Data Analysis:
The purity is determined by the area percent method, where the peak area of the pyridine derivative is expressed as a percentage of the total area of all observed peaks.
Capillary Electrophoresis (CE) Protocol
This protocol describes a capillary zone electrophoresis (CZE) method for the purity profiling of a polar pyridine derivative.
Instrumentation and Conditions:
-
CE System: A capillary electrophoresis instrument with a UV-Vis or DAD detector.
-
Capillary: Fused silica capillary (e.g., 50 µm I.D., 50 cm total length, 40 cm effective length).
-
Running Buffer: 50 mM sodium phosphate buffer, pH 7.0.
-
Separation Voltage: 25 kV.
-
Capillary Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection Wavelength: 254 nm.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the pyridine derivative sample.
-
Dissolve the sample in deionized water or the running buffer to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter.
Data Analysis:
Purity is assessed by the relative peak area of the main component compared to the total area of all detected peaks.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
This protocol provides a general procedure for determining the absolute purity of a pyridine derivative using an internal standard.
Instrumentation and Materials:
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
NMR Tubes: High-precision 5 mm NMR tubes.
-
Deuterated Solvent: A suitable deuterated solvent (e.g., DMSO-d₆) that dissolves both the sample and the internal standard.
-
Internal Standard: A certified internal standard of known purity (e.g., maleic anhydride).
Sample Preparation:
-
Accurately weigh about 10-20 mg of the pyridine derivative sample and a similar, accurately weighed amount of the internal standard into a vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment with a 90° pulse angle.
-
Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T1 relaxation time of the protons of interest) to ensure full relaxation of all signals.
-
Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
Data Processing and Analysis:
-
Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate well-resolved signals of the analyte and the internal standard that correspond to a known number of protons.
-
Calculate the purity of the analyte using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Visualizing Analytical Workflows
The selection of an appropriate analytical technique can be represented as a logical workflow. The following diagrams, created using the DOT language, illustrate the decision-making process for purity analysis and the general workflow of the analytical methods.
Caption: Decision workflow for selecting an analytical method for purity determination.
Caption: General workflow for purity analysis using chromatographic or electrophoretic techniques.
References
Safety Operating Guide
Proper Disposal of 3-Bromo-5-methylpyridine-4-carboxaldehyde: A Step-by-Step Guide
For researchers and professionals in drug development, the safe handling and disposal of chemical reagents like 3-Bromo-5-methylpyridine-4-carboxaldehyde are critical for laboratory safety and environmental compliance. This guide provides a detailed operational plan for its proper disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is essential to handle this compound with the appropriate safety measures. This compound is a halogenated pyridine derivative and should be treated as hazardous.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A flame-retardant lab coat is recommended.
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to prevent inhalation of any dust or vapors.
In Case of Spills: Spills should be absorbed with an inert material, such as sand or vermiculite, and collected into a designated, sealed container for hazardous waste.[1] Do not allow the chemical to enter drains or waterways.[1]
Hazard Summary
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. | Avoid direct contact and inhalation. Use appropriate PPE. |
| Skin Irritation | Causes skin irritation.[2][3][4] | Wear protective gloves and clothing.[2][3][4] |
| Eye Irritation | Causes serious eye irritation.[2][3][4] | Wear eye protection.[2][3][4] |
| Respiratory Irritation | May cause respiratory irritation.[2][3] | Use only in a well-ventilated area or outdoors.[2][3] |
Disposal Workflow
The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and compliance with environmental regulations.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Classification: this compound is classified as a halogenated organic compound.[1] It must be segregated from non-halogenated waste streams to prevent costly and complicated disposal processes.[5]
-
Incompatible Materials: Do not mix with strong acids, bases, or oxidizing agents.[6]
2. Waste Collection and Storage:
-
Container: Use a chemically compatible, leak-proof container with a secure cap. Polyethylene or glass containers are generally suitable.[1]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" with the full chemical name: "this compound".[1] Do not use abbreviations or chemical formulas.[1] If it is a mixture, list all components and their approximate percentages.[1]
-
Storage: Store the waste container in a designated, well-ventilated, and cool area, away from heat or ignition sources.[3][7] The container should be kept closed except when adding waste.[8]
3. Final Disposal Method:
-
Professional Disposal: The primary recommended disposal method is to engage a licensed professional waste disposal service.[9][10] The material can be sent to a licensed chemical destruction plant for controlled incineration with flue gas scrubbing.[9]
-
Prohibited Disposal: Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][9] Sewer disposal is not permitted.[9]
4. Empty Container Disposal:
-
Decontamination: Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) before disposal.[9] The rinsate should be collected and treated as hazardous waste.
-
Final Disposal: After triple-rinsing, the container can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or sent for recycling, in accordance with local regulations.[9]
Adherence to these procedures will ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for waste pickup.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. nipissingu.ca [nipissingu.ca]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. echemi.com [echemi.com]
- 10. capotchem.com [capotchem.com]
Personal protective equipment for handling 3-Bromo-5-methylpyridine-4-carboxaldehyde
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans for 3-Bromo-5-methylpyridine-4-carboxaldehyde, a compound requiring careful management in a laboratory setting.
Compound Identification and Hazards:
Hazard Classifications for Similar Compounds
| Hazard Statement | Classification | Source |
| Acute Toxicity, Oral | Category 4 | [2] |
| Skin Irritation | Category 2 | [2][3][4] |
| Eye Irritation | Category 2/2A | [2][3][4] |
| Skin Sensitization | - | [2] |
| Specific Target Organ Toxicity | Category 3 (Respiratory) | [3][6] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following equipment is mandatory when handling this compound.
Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical goggles.[7][8] | To protect eyes from splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[9] | To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling the chemical.[8] |
| Respiratory Protection | N95 (US) or P1 (EU EN 143) particle respirator if handling powder.[8] For vapors or aerosols, a respirator with appropriate cartridges (e.g., Type A for organic vapors) is necessary. | To prevent inhalation of dust or vapors, especially in poorly ventilated areas.[7] |
| Body Protection | Laboratory coat, long-sleeved, with tight-fitting cuffs.[4] An apron or coveralls may be necessary for larger quantities. | To prevent skin contact with clothing. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow minimizes the risk of exposure and contamination.
-
Preparation :
-
Handling :
-
Conduct all manipulations of the solid compound within a certified chemical fume hood to control dust and potential vapors.[9][10]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.[8]
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Storage :
-
Emergency Procedures :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][7][10] Seek medical attention if irritation persists.[1]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7][10] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air.[7][10] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse mouth with water.[8] Seek immediate medical attention.
-
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste :
-
All solid waste contaminated with this compound, including weighing paper and contaminated gloves, should be placed in a designated hazardous waste container.[11]
-
Solutions containing this compound should be collected in a labeled, sealed container for hazardous liquid waste.
-
-
Container Disposal :
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.
-
Dispose of the rinsed container in accordance with institutional and local regulations for chemical waste.
-
-
Spill Cleanup :
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1][8]
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
For larger spills, evacuate the area and contact your institution's environmental health and safety department.
-
Workflow and Safety Diagram
Caption: Workflow for safe handling of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. 3-ブロモ-4-ピリジンカルボキシアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. capotchem.com [capotchem.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
